Methyl oxazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSAEGOONAZWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627301 | |
| Record name | Methyl 1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170487-38-4 | |
| Record name | 4-Oxazolecarboxylic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170487-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,3-oxazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl Oxazole 4 Carboxylate and Its Derivatives
Strategies for Oxazole (B20620) Ring Formation
The construction of the oxazole ring is the cornerstone of synthesizing methyl oxazole-4-carboxylate and its analogues. Various cyclization strategies have been developed, each with its own merits and substrate scope.
Cyclization Reactions of Precursor Molecules
The formation of the oxazole ring often involves the cyclization of acyclic precursors that contain the requisite atoms and functional groups. These methods are foundational and continue to be refined for improved efficiency and scope.
The reaction between α-haloketones and nitriles or amides is a classical and widely employed method for the synthesis of oxazoles, often referred to as the Robinson-Gabriel synthesis and related reactions. ijpsonline.comijpsonline.com In a notable application for the synthesis of oxazole-4-carboxylate derivatives, methyl esters of N-acyl-β-halodehydroaminobutyric acid have been used. researchgate.net Treatment of these precursors with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) leads to the formation of 2,5-disubstituted oxazole-4-carboxylates in high yields. researchgate.net This method is particularly effective for dehydrodipeptides containing a β-bromodehydroaminobutyric acid residue. researchgate.net
A silver-mediated one-step synthesis of oxazoles from α-haloketones and primary amides has also been described, offering good to excellent yields. researchgate.net This approach highlights the utility of transition metals in promoting the cyclization process. The general mechanism involves the initial formation of an N-acylamino ketone intermediate, which then undergoes cyclodehydration to furnish the oxazole ring.
| Precursor 1 | Precursor 2 | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl N-acyl-β-bromodehydroaminobutyrate | - | 2% DBU in MeCN | Methyl 2,5-disubstituted-oxazole-4-carboxylate | High | researchgate.net |
| α-Bromoketone | Primary Amide | Silver Triflate, Ethyl Acetate | 2,4,5-Trisubstituted Oxazole | High | researchgate.net |
| α-Haloketone | Amide | - | 2,4-Disubstituted Oxazole | - | ijpsonline.com |
The condensation of α,β-unsaturated ketones or 1,3-dicarbonyl compounds with hydroxylamine (B1172632) hydrochloride is a primary route for the synthesis of isoxazoles (1,2-oxazoles), not oxazoles (1,3-oxazoles). nih.govbeilstein-journals.org The reaction proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on a carbonyl carbon, followed by cyclization and dehydration. The regioselectivity of the cyclization depends on the substitution pattern of the starting dicarbonyl compound. beilstein-journals.org For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride has been shown to produce regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.govbeilstein-journals.org
While this methodology is highly valuable for the synthesis of isoxazole-4-carboxylates, it is not a standard procedure for obtaining the corresponding 1,3-oxazole isomers. The inherent reactivity of hydroxylamine as a 1,2-dinucleophile directs the cyclization to form the isoxazole (B147169) ring.
One-pot syntheses involving the cyclization of enamides have emerged as powerful strategies for the construction of oxazole rings. These methods offer operational simplicity and often lead to high yields of polysubstituted oxazoles. A notable example is the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, which was achieved with high optical purity through a one-pot process. researchgate.net This synthesis involved a palladium-catalyzed amide coupling with a vinyl triflate, followed by oxazole formation via bromination of the resulting enamide with N-bromosuccinimide (NBS) and subsequent DBU-promoted cyclization. researchgate.net
Another versatile one-pot approach utilizes a Corey-Kim reagent (NBS-Me₂S) mediated intramolecular cyclization of substituted enamides in the presence of a mild base to produce 2,5- and 2,4,5-substituted oxazoles. rsc.org This method is tolerant of a wide variety of substituents. rsc.org
Fischer Oxazole Synthesis and Modern Adaptations
The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, is a classic method for preparing 2,5-disubstituted oxazoles from cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid. While traditionally used for diaryloxazoles, modern adaptations have expanded its scope.
A significant modern adaptation involves the Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles to yield methyl oxazole-4-carboxylates. nih.gov This reaction proceeds under relatively mild conditions (dioxane, 105 °C) and provides a novel entry to the oxazole-4-carboxylate core. The reaction is believed to proceed through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.gov
The Van Leusen oxazole synthesis, which reacts aldehydes with tosylmethyl isocyanide (TosMIC), is another powerful method for constructing the oxazole ring. organic-chemistry.org While it typically yields 5-substituted oxazoles, a one-pot variation allows for the synthesis of 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture. thieme-connect.deorganic-chemistry.orgmdpi.com This one-pot procedure has been successfully carried out in ionic liquids, offering an environmentally benign alternative to traditional solvents. thieme-connect.deorganic-chemistry.orgmdpi.com
| Starting Materials | Method | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Formyl-5-methoxyisoxazole | Fe(II)-catalyzed isomerization | Dioxane, 105 °C | This compound | Good | nih.gov |
| Aldehyde, TosMIC, Aliphatic Halide | One-pot Van Leusen | K₂CO₃, [bmim]Br, RT | 4,5-Disubstituted Oxazole | High | thieme-connect.deorganic-chemistry.orgmdpi.com |
Synthesis via Activated Carboxylic Acids and Isocyanides
A highly efficient and modern approach to 4,5-disubstituted oxazoles, including those with a carboxylate at the 4-position, involves the direct reaction of carboxylic acids with isocyanides. acs.org This method circumvents the need for pre-activated carboxylic acid derivatives like acid chlorides or anhydrides.
A practical synthesis of 4,5-disubstituted oxazoles has been developed using a stable triflylpyridinium reagent to activate the carboxylic acid in situ. acs.org The resulting acylpyridinium salt is then trapped by an isocyanoacetate, such as methyl isocyanoacetate, to form the oxazole ring. This transformation exhibits a broad substrate scope and good functional group tolerance. acs.org The use of 4-dimethylaminopyridine (B28879) (DMAP) as a base has been shown to give excellent yields.
A novel one-pot synthesis of 2,4,5-trisubstituted oxazoles has also been developed that combines an oxazole synthesis with a Suzuki-Miyaura coupling. ijpsonline.combeilstein-journals.orgtandfonline.com In this method, a carboxylic acid, an amino acid, and a dehydrative condensing reagent (DMT-MM) are reacted to form a 5-(triazinyloxy)oxazole intermediate, which then undergoes a nickel-catalyzed Suzuki-Miyaura coupling with a boronic acid to afford the final product in good yields. ijpsonline.combeilstein-journals.orgtandfonline.com
| Carboxylic Acid | Isocyanide | Activating Agent/Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Various Carboxylic Acids | Methyl Isocyanoacetate | Triflylpyridinium reagent, DMAP | DCM, 40 °C | Methyl 2,5-disubstituted-oxazole-4-carboxylate | up to 96% | acs.org |
| Carboxylic Acid, Amino Acid | - | DMT-MM, Ni-catalyst, Boronic Acid | One-pot | 2,4,5-Trisubstituted Oxazole | Good | ijpsonline.combeilstein-journals.orgtandfonline.com |
Regioselective Oxazole Ring Construction
The formation of the oxazole ring can be achieved through various cyclization strategies. A notable and efficient method involves the iron(II)-catalyzed isomerization of isoxazole precursors. Specifically, 4-formyl-5-methoxyisoxazoles can be converted directly to methyl oxazole-4-carboxylates. nih.govnanobioletters.comresearchgate.net This transformation proceeds through a domino isoxazole-azirine-oxazole isomerization pathway, offering a powerful tool for the synthesis of functionalized oxazoles. nih.govnanobioletters.comresearchgate.net
Another prominent pathway to oxazole rings is through cycloaddition reactions. These reactions, particularly [3+2] cycloadditions, provide a convergent approach to constructing the heterocyclic core.
The synthesis of oxazoles often competes with the formation of their 1,2-isomers, known as isoxazoles. The discrimination between these regioisomers is a significant challenge in synthetic design. The reaction of a three-carbon component with hydroxylamine hydrochloride is a primary route to 1,2-oxazoles (isoxazoles). nih.gov For instance, the reaction of β-enamino ketoesters with hydroxylamine hydrochloride yields methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov The regiochemical outcome is determined by the initial nucleophilic attack of the hydroxylamine on the β-enamino ketoester.
Computational studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in understanding and predicting the regioselectivity of [3+2] cycloaddition reactions leading to isoxazoles. mdpi.com These studies help in elucidating the electronic factors that govern the orientation of the dipole and dipolarophile, thus enabling the selective synthesis of the desired regioisomer.
Gaining control over the regioselectivity in cycloaddition reactions is crucial for the efficient synthesis of substituted oxazoles. Gold-catalyzed intermolecular [3+2]-cycloaddition of unsymmetrical internal alkynes with N-nucleophilic 1,3-N,O-dipole equivalents has emerged as a robust method for the highly regioselective synthesis of 2,4,5-trisubstituted oxazoles. rsc.orgrsc.org The remote nitrogen lone pair in the dipole equivalent exerts significant control over the regiochemical outcome. rsc.org
Catalyst-dependent divergent cycloaddition reactions offer another layer of control. By selecting the appropriate catalyst, the reaction between two distinct diazo compounds can be directed towards either a [3+3]- or a [3+2]-cycloaddition pathway, yielding different heterocyclic scaffolds. nih.gov For instance, copper(I) catalysts can favor [3+3] cycloadditions, while dirhodium(II) catalysts can direct the reaction towards a regioselective [3+2] cycloaddition to form oxazole-containing structures. nih.gov
Derivatization and Functionalization Strategies
Post-synthesis modification of the this compound scaffold allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships and the development of new chemical entities.
Esterification of Oxazole Carboxylic Acid Precursors
The methyl ester of oxazole-4-carboxylic acid is commonly prepared by the esterification of the corresponding carboxylic acid. Standard esterification procedures, such as reaction with methanol (B129727) in the presence of an acid catalyst, are typically employed. Alternatively, the hydrolysis of a pre-existing ester, such as an ethyl ester, followed by re-esterification with methanol can be utilized. For example, ethyl 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylate can be hydrolyzed to the carboxylic acid using aqueous sodium hydroxide, followed by acidification. This carboxylic acid can then be esterified to the desired methyl ester.
| Precursor | Reagents | Conditions | Product | Yield | Reference |
| Oxazole-4-carboxylic acid | Methanol, Acid catalyst | Reflux | This compound | Good | General Method |
| Ethyl 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylate | 1. NaOH(aq) 2. HCl 3. Methanol, H+ | 1. Reflux 2. Acidification 3. Reflux | Methyl 5-(thiophen-2-yl)-1,3-oxazole-4-carboxylate | Good |
Introduction of Functional Groups via Nucleophilic Substitution
The introduction of functional groups via nucleophilic substitution is a versatile strategy for derivatizing the oxazole core. A common approach involves the use of 2-(halomethyl)oxazole intermediates. These reactive species readily undergo substitution with a variety of nucleophiles. nih.gov
For instance, 2-(chloromethyl)oxazole-4-carboxylate can react with primary amines, such as isopropylamine (B41738) or n-butylamine, to yield the corresponding N-substituted aminomethyl derivatives. nih.gov The reaction conditions can be optimized to favor the desired substitution product over potential side reactions like amide formation. nih.gov Other nucleophiles, including alkoxides, phenoxides, and sulfur nucleophiles like thiocyanates and thiophenoxides, can also be employed to introduce a range of functionalities at the 2-position. nih.gov
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
| Methyl 2-(chloromethyl)oxazole-4-carboxylate | Isopropylamine | Varied solvents, with/without additive | Methyl 2-((isopropylamino)methyl)oxazole-4-carboxylate | Moderate | nih.gov |
| Methyl 2-(chloromethyl)oxazole-4-carboxylate | n-Butylamine | Varied solvents, with/without additive | Methyl 2-((butylamino)methyl)oxazole-4-carboxylate | Moderate | nih.gov |
| 2-(Chloromethyl)-4,5-diphenyloxazole | Ethanolamine | - | 2-((2-Hydroxyethylamino)methyl)-4,5-diphenyloxazole | - | nih.gov |
| 2-(Chloromethyl)-4,5-diphenyloxazole | Thiophenoxide | - | 2-(Phenylthiomethyl)-4,5-diphenyloxazole | High | nih.gov |
Azidation Reactions for Azidomethyl Oxazole Derivatives
The introduction of an azide (B81097) group provides a valuable synthetic handle for further transformations, such as "click chemistry" reactions. The synthesis of 2-(azidomethyl)oxazole derivatives is typically achieved through the nucleophilic displacement of a halide from a 2-(halomethyl)oxazole precursor using an azide source, most commonly sodium azide. nih.gov
This reaction provides a straightforward route to 2-(azidomethyl)oxazoles, which are versatile intermediates for the synthesis of more complex molecules, including triazole-containing compounds. nih.gov
| Substrate | Reagent | Product | Reference |
| 2-(Halomethyl)-4,5-diaryloxazoles | Sodium Azide | 2-(Azidomethyl)-4,5-diaryloxazoles | nih.gov |
| 5-(Iodomethylene)-2-aryl-4,5-dihydrooxazole | Sodium Azide | 5-(Azidomethyl)-2-aryloxazole | researchgate.net |
Chiral Synthesis of Substituted Oxazole-4-carboxylates
The synthesis of chiral oxazole-4-carboxylates is of paramount importance due to the stereospecificity often required for biological activity. One effective strategy involves the use of chiral starting materials. For instance, a convenient and efficient synthesis of novel chiral heterocyclic amino acid-like building blocks, specifically regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, has been developed. nih.gov This method utilizes the reaction of β-enamino ketoesters, derived from chiral saturated N-heterocyclic carboxylic acids, with hydroxylamine hydrochloride. The resulting target compounds have been obtained with high enantiomeric excess (up to 97–100% ee). nih.gov Unambiguous structural confirmation of these chiral molecules has been achieved through various analytical techniques, including chiral HPLC analysis, NMR spectroscopy (¹H, ¹³C, and ¹⁵N), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction. nih.gov
The 1,3-dipolar cycloaddition of 1H-pyrrole-2,3-diones with azomethine ylides, generated in situ from the condensation of L-proline and arylcarbaldehydes, offers a regio- and diastereoselective route to substituted ethyl 1,2,5',6',7',7a'-hexahydro-3'H-spiro[pyrrole-3,2'-pyrrolo[2,1-b]oxazole]-4-carboxylates. bohrium.com The structure of these complex chiral molecules has been confirmed by single-crystal X-ray analysis. bohrium.com
Catalytic Approaches in Oxazole Synthesis
Catalysis has revolutionized the synthesis of oxazoles, offering milder reaction conditions, higher efficiency, and greater selectivity. Both transition metal and other forms of catalysis have been successfully employed.
Iron(II) catalysis has proven effective for the synthesis of oxazole-4-carboxylates through the isomerization of isoxazole precursors. Specifically, the Fe(II)-catalyzed isomerization of 4-formyl-5-methoxyisoxazoles yields methyl oxazole-4-carboxylates. acs.orgnih.govresearchgate.net This reaction typically occurs under thermal conditions in a solvent such as dioxane at 105 °C. acs.orgnih.govresearchgate.net
The mechanism of this transformation is believed to proceed through the formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. acs.orgnih.govresearchgate.net These azirine intermediates can then undergo further isomerization. Under non-catalytic thermolysis, for example in o-dichlorobenzene at 170 °C, the azirines can rearrange to form oxazoles. acs.orgnih.gov The presence of two strong electron-withdrawing substituents on the azirine intermediate is thought to facilitate the cleavage of the azirine C-C bond, leading to the formation of a stabilized nitrile ylide, which then undergoes 1,5-cyclization to yield the final oxazole product. acs.org This method provides a valuable route to oxazole-4-carboxylates from readily available isoxazole starting materials.
Palladium catalysis is a powerful tool for the construction of substituted oxazole rings. A notable example is the one-step synthesis of trisubstituted oxazoles via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. figshare.comnih.govacs.orgacs.orgfigshare.com This method utilizes acyl-protected 3,3,3-trifluoro-DL-alanine derivatives as substrates. acs.org The reaction proceeds through a proposed mechanism involving the generation of a gem-difluoro intermediate under basic conditions, which then participates in the palladium-catalyzed cross-coupling. acs.org The catalytic cycle involves transmetalation with a phenylboronic acid, followed by reductive elimination to regenerate the Pd(0) catalyst and form an intermediate that undergoes intramolecular nucleophilic cyclization to yield the target trisubstituted oxazole. acs.org This protocol has been successfully applied to the gram-scale synthesis of these valuable compounds. figshare.comacs.org
Furthermore, palladium-catalyzed direct (hetero)arylation offers a straightforward route to 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles. organic-chemistry.org This method allows for the regiocontrolled reaction of ethyl oxazole-4-carboxylate with a variety of iodo-, bromo-, and chloro(hetero)aromatics. organic-chemistry.org By employing task-specific phosphine (B1218219) ligands, the regioselectivity of the arylation can be directed towards either the C-2 or C-5 position of the oxazole ring, depending on the polarity of the solvent used. organic-chemistry.org
Green Chemistry Principles in Oxazole Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of oxazoles. nih.govmdpi.com This includes the use of environmentally benign solvents and catalysts, as well as the development of recyclable catalytic systems. mdpi.comtandfonline.com
A key aspect of green chemistry is the use of safer solvents and reaction conditions. nih.govmdpi.com For instance, the development of synthetic protocols that utilize water as a solvent is highly desirable due to its non-toxic and non-flammable nature. tandfonline.com One such method describes a one-pot synthesis of functionalized isoxazolyl pyrroles using water as the reaction medium and polyethylene (B3416737) glycol (PEG-400) as a promoter. tandfonline.com This approach is metal-free, base-free, and requires shorter reaction times, resulting in excellent yields. tandfonline.com
Flow chemistry is another modern approach that aligns with green chemistry principles by enabling continuous processing, which can lead to waste prevention through the integration of work-up and purification steps. cinz.nz This technique has been successfully applied to the synthesis of dioxazoles, yielding analytically pure products directly from the reactor and thus eliminating the need for wasteful purification. cinz.nz
The development of recyclable catalysts is a cornerstone of green chemistry, as it improves atom economy and reduces waste. tandfonline.comresearchgate.netmdpi.com In the context of oxazole synthesis, heterogeneous catalysts that can be easily separated from the reaction mixture and reused are of particular interest. organic-chemistry.orgresearchgate.net
Magnetic nanoparticles (MNPs) have emerged as a promising platform for creating recyclable catalysts. researchgate.netmdpi.com These catalysts, often based on magnetic iron nanoparticles, can be readily separated from the reaction medium using an external magnet, allowing for multiple recycling cycles without a significant loss of catalytic activity. researchgate.netmdpi.com For example, an MCM-41-immobilized phosphine-gold(I) complex has been used as a heterogeneous catalyst for the [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms to produce 2,5-disubstituted oxazoles. organic-chemistry.org This catalyst was easily recovered by filtration and could be recycled at least eight times without a significant decrease in its activity. organic-chemistry.org
Similarly, the use of PEG-400 as a promoter in aqueous media not only provides an environmentally benign reaction environment but also allows for the recovery and reuse of the promoter. tandfonline.com The development of such recyclable catalytic systems represents a significant step towards more sustainable and cost-effective methods for the synthesis of this compound and its derivatives.
Chemical Reactivity and Mechanistic Investigations of Methyl Oxazole 4 Carboxylate Analogues
General Reactivity Profiles
The reactivity of methyl oxazole-4-carboxylate analogues is dictated by the inherent electronic properties of the oxazole (B20620) ring and the influence of its substituents. The oxazole ring possesses a degree of aromaticity, though it is less aromatic than other five-membered heterocycles like imidazole. wikipedia.org This reduced aromaticity makes the oxazole ring susceptible to a range of chemical transformations.
Oxidation Pathways of the Oxazole Ring
The oxazole ring is generally susceptible to oxidation, which can lead to ring cleavage or the formation of various oxidized products. researchgate.netnoteskarts.com The presence of the electron-withdrawing methyl carboxylate group at the 4-position can influence the outcome of these reactions.
Oxidizing agents such as potassium permanganate (B83412) and chromium trioxide can oxidize the oxazole ring, often resulting in ring cleavage to form acids, amides, and imides. noteskarts.comsmolecule.com The reaction of singlet oxygen with the oxazole ring proceeds via [2+2] and [4+2] cycloaddition mechanisms, leading to unstable endoperoxide and dioxetane intermediates that can decompose into various products. nih.gov The primary pathway for the oxidation of the unsubstituted oxazole ring by singlet oxygen is a [4+2]-cycloaddition, which forms an imino-anhydride that can subsequently convert to a triamide. nih.gov
In some cases, oxidation can be more selective. For instance, the oxidation of 4-(hydroxymethyl)oxazole derivatives to the corresponding 2-phenyloxazole-4-carbaldehyde and 2-phenyloxazole-4-carboxylic acid has been reported, indicating that the substituent at the 4-position can be oxidized without cleaving the ring. researchgate.net Furthermore, the oxidative aromatization of oxazolines to oxazoles is a common synthetic strategy, often employing reagents like manganese dioxide (MnO2) or copper(II) bromide with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org
Reduction Reactions of Oxazole and Functional Groups
The reduction of this compound analogues can proceed at either the oxazole ring, the ester functional group, or other reducible substituents, depending on the reducing agent and reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH4) are capable of reducing the methyl ester group to a primary alcohol. researchgate.netmasterorganicchemistry.com For example, the reduction of an N-methoxy-N-methyl amide at the 4-position of an oxazole to the corresponding aldehyde has been achieved using LiAlH4. researchgate.net It is important to note that LiAlH4 is a powerful reagent that can also reduce other functional groups such as amides and nitriles. masterorganicchemistry.com
Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is generally not capable of reducing esters or carboxylic acids under standard conditions. masterorganicchemistry.combeilstein-journals.org However, its reactivity can be enhanced by the addition of certain additives. For instance, a combination of potassium borohydride (KBH4) and magnesium chloride (MgCl2) has been used to reduce carboxylic acid derivatives to their corresponding alcohols. researchgate.net The selective reduction of other functional groups in the presence of the oxazole ring is also possible. For example, a subsequent autoxidation to hydroperoxides followed by reduction with sodium borohydride has been used to synthesize functionalized 2,5-disubstituted oxazoles. organic-chemistry.orgorganic-chemistry.org
| Substrate | Reducing Agent | Product | Reference |
| N-methoxy-N-methyl 2-methyloxazole-4-carboxamide | Lithium aluminum hydride | 2-Methyloxazole-4-carboxaldehyde | researchgate.net |
| Methyl 2-(Boc-aminomethyl)-oxazoline-4-carboxylate | CuBr2/DBU/HMTA (dehydrogenation), then alkaline hydrolysis | 2-(Boc-aminomethyl)-oxazole-4-carboxylic acid | google.com |
| Propargylic amides | Gold(I) catalyst, then NaBH4 | Functionalized 2,5-disubstituted oxazoles | organic-chemistry.orgorganic-chemistry.org |
This table presents examples of reduction reactions on oxazole derivatives.
Substitution Reactions of Oxazole-4-carboxylates
Nucleophilic substitution reactions on the oxazole ring are influenced by the position of the leaving group. The C2 position is generally the most susceptible to nucleophilic attack, followed by the C5 position. wikipedia.org The presence of a good leaving group, such as a halogen, is typically required for these reactions to occur. rammohancollege.ac.in
For instance, in methyl 2-bromomethyl-4-oxazolecarboxylate, the bromine atom at the 2-position can be readily substituted by various nucleophiles, including amines, thiols, and alkoxides. This reactivity is characteristic of a benzylic-type halide. rsc.org
When an oxazole-4-carboxylate contains a substituted phenyl ring, electrophilic aromatic substitution reactions will occur on the phenyl ring rather than the oxazole ring itself. wikipedia.orgresearchgate.net The directing effect of the substituents on the phenyl ring will determine the position of the incoming electrophile. The oxazole ring acts as a deactivating group, making the attached phenyl ring less reactive towards electrophilic attack compared to benzene (B151609). However, activating groups on the phenyl ring can facilitate these reactions.
Advanced Reaction Mechanisms
The reactions of this compound analogues often proceed through interesting and complex mechanisms. The oxazole ring can participate in pericyclic reactions and can also undergo ring-opening under certain conditions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a well-documented reaction for oxazoles, where the oxazole acts as the diene. wikipedia.orgresearchgate.net This reaction is particularly useful for the synthesis of pyridines. wikipedia.org The reactivity of the oxazole in Diels-Alder reactions can be enhanced by the presence of electron-donating groups on the oxazole ring or by using electron-deficient dienophiles. nih.gov The presence of a carbonyl group at the 4-position, as in this compound, can deactivate the system towards cycloaddition. arkat-usa.org
The oxazole ring can also undergo ring-opening reactions. Deprotonation at the C2 position can lead to a ring-opened enolate-isonitrile intermediate. wikipedia.org Furthermore, the reaction of singlet oxygen with the oxazole ring proceeds through a mechanistic pathway involving the formation and subsequent decomposition of bicyclic endoperoxide and dioxetane intermediates. nih.gov
| Reaction Type | Key Mechanistic Feature | Product Type | Reference |
| Diels-Alder | [4+2] cycloaddition | Pyridines | wikipedia.orgresearchgate.net |
| Reaction with Singlet Oxygen | [4+2] and [2+2] cycloaddition, formation of endoperoxides | Ring-cleavage products (e.g., triamides) | nih.gov |
| Deprotonation at C2 | Ring-opening | Enolate-isonitrile intermediate | wikipedia.org |
This table summarizes advanced reaction mechanisms involving the oxazole ring.
Cross-Coupling Reactions of Oxazole-4-carboxylates
Cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. In the context of oxazole-4-carboxylates, these reactions provide efficient pathways to substituted oxazoles, which are prevalent in many natural products and pharmaceutically active compounds.
Palladium-catalyzed direct C-H (hetero)arylation has emerged as a highly effective method for the functionalization of oxazole-4-carboxylates. This approach avoids the pre-functionalization often required in traditional cross-coupling methods, making it a more atom-economical process.
Research has demonstrated a straightforward route for the regiocontrolled palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate with a variety of iodo-, bromo-, and chloro(hetero)aromatics. organic-chemistry.orgnih.gov This methodology allows for the synthesis of 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles. organic-chemistry.orgnih.gov The reaction conditions can be tuned to favor either mono- or diarylation. For instance, C-2 arylation is typically achieved first, and subsequent C-5 arylation can be accomplished by adjusting the catalyst and ligand loading. organic-chemistry.org The use of bulky phosphine (B1218219) ligands, such as P(o-tol)₃ and JohnPhos, in solvents like toluene (B28343) or dioxane has been crucial for achieving high yields and regioselectivity. organic-chemistry.org Notably, aryl chlorides have often been found to provide better yields than their bromo or iodo counterparts. organic-chemistry.org The ethyl ester group at the 4-position acts as a directing group and can be later removed through hydrolysis and decarboxylation, highlighting the synthetic utility of this method. organic-chemistry.org
The versatility of this method is showcased by its application in the synthesis of natural products like balsoxin and texaline. organic-chemistry.org Furthermore, it has been utilized to create analogues of well-known organic scintillators such as DPO and POPOP. beilstein-journals.org
The mechanism of palladium-catalyzed C-H activation of oxazoles has been a topic of significant investigation. One of the proposed mechanisms is the concerted metallation-deprotonation (CMD) pathway. beilstein-journals.orgwikipedia.org In this mechanism, the C-H bond cleavage and the formation of the carbon-metal bond occur in a single, concerted step, often assisted by a base such as a carboxylate or carbonate. wikipedia.org
For oxazole-4-carboxylates, the CMD mechanism is believed to be operative, particularly for C-5 arylation. beilstein-journals.orgorganic-chemistry.org The preference for the C-5 position under certain conditions is attributed to a balance of electronic and steric factors. nih.gov DFT calculations on this compound have suggested that while the HOMO levels are similar at both the C-2 and C-5 positions, the partial charge is a key discriminating factor. beilstein-journals.org The C-5 position is slightly favored under a carbonate-assisted internal CMD mechanism. beilstein-journals.org This understanding has led to the development of methodologies for C-5 selective direct arylation using specific ligand and base combinations. beilstein-journals.org
The CMD pathway is favored for a wide range of aromatic and heteroaromatic substrates, including both electron-rich and electron-deficient systems. beilstein-journals.org The choice of base, often a carboxylate like pivalate, plays a crucial role in facilitating this mechanism. beilstein-journals.orgwikipedia.org
In contrast to the concerted mechanism, a non-concerted metallation-deprotonation (nCMD) or base-assisted electrophilic substitution-type mechanism has been proposed, particularly for the C-2 selective arylation of oxazole-4-carboxylates. researchgate.netresearchgate.net This pathway is thought to proceed through a carbanionic-type intermediate. researchgate.netacs.org
The nCMD mechanism is favored under strongly basic conditions and is selective for the most acidic C-2 position of the oxazole-4-carboxylate ring. researchgate.netresearchgate.net The reaction is believed to involve an initial interaction between the nitrogen of the oxazole and the arylpalladium complex, which precedes the deprotonation step. researchgate.net Computational studies have shown that the energy barrier for the generation of the C-2 anion is lower than the prior coordination of the heterocycle to the palladium center, which is the rate-determining step. acs.org
Experimental evidence, including the effects of base, ligand, and solvent, supports the operation of the nCMD mechanism in the C-2 arylation of oxazole-4-carboxylates. nih.govresearchgate.net This mechanistic understanding allows for the selective functionalization of the C-2 position by carefully choosing the reaction conditions. researchgate.net
The ability to control the regioselectivity of C-H activation in oxazole-4-carboxylates is a significant challenge and a key area of research. unipi.it Both the C-2 and C-5 positions of the oxazole ring are susceptible to arylation, and directing the reaction to a specific site is crucial for synthetic applications. beilstein-journals.org
Several factors influence the regioselectivity, including the choice of palladium catalyst, ligand, base, and solvent. beilstein-journals.orgorganic-chemistry.orgnih.gov For instance, in the direct arylation of ethyl oxazole-4-carboxylate, the use of bulky phosphine ligands like P(t-Bu)₃ in combination with pivalic acid promotes C-2 selectivity, whereas other ligands like PCy₃ or dppf can favor C-5 arylation. beilstein-journals.org The solvent also plays a critical role; C-2 arylation is often favored in nonpolar solvents like toluene, while polar solvents tend to promote C-5 functionalization. beilstein-journals.orgorganic-chemistry.org
The selection between the CMD and nCMD mechanistic pathways is a key determinant of regioselectivity. nih.govresearchgate.net Conditions that favor the nCMD mechanism, such as the use of strong bases, lead to selective arylation at the more acidic C-2 position. researchgate.netresearchgate.net Conversely, conditions that promote the CMD mechanism can lead to C-5 arylation by influencing the electrophilicity of the aryl-palladium complex. beilstein-journals.org By carefully manipulating these reaction parameters, it is possible to achieve high regioselectivity for either the C-2 or C-5 position of the oxazole-4-carboxylate core. beilstein-journals.orgnih.gov
Table 1: Regiocontrol in Palladium-Catalyzed Direct Arylation of Ethyl Oxazole-4-carboxylate
| Position | Catalyst/Ligand | Base | Solvent | Proposed Mechanism |
|---|---|---|---|---|
| C-2 | Pd(OAc)₂ / P(t-Bu)₃/PivOH | K₂CO₃ | Dioxane | nCMD |
| C-2 | Pd(OAc)₂ / JohnPhos/PivOH | K₂CO₃ | Dioxane | nCMD |
| C-5 | Pd(OAc)₂ / PCy₃/PivOH | K₂CO₃ | Dioxane | CMD |
| C-5 | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Dioxane | CMD |
| C-5 | Pd(OAc)₂ / JohnPhos | K₂CO₃ | Dioxane | CMD |
This table is a simplified representation based on available literature and specific reaction conditions may vary. beilstein-journals.org
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. This reaction has been successfully applied to the synthesis of substituted oxazoles, including those derived from oxazole-4-carboxylates. researchgate.netbeilstein-journals.orgnih.govtandfonline.com
To participate in Suzuki-Miyaura coupling, the oxazole ring must first be functionalized with a suitable leaving group, typically a halogen or a triflate. For example, 4-bromooxazoles have been shown to be effective coupling partners with arylboronic acids. acs.org Similarly, oxazol-4-ylboronates can be prepared and coupled with various aryl halides to produce oxazole-containing biaryl compounds. researchgate.net
The Suzuki-Miyaura reaction offers a powerful method for introducing a wide range of substituents onto the oxazole core. beilstein-journals.orgtandfonline.com It has been used in iterative strategies for the synthesis of complex poly-oxazole structures. researchgate.net The reaction conditions are generally mild and tolerate a variety of functional groups, making it a valuable tool in the synthesis of diverse libraries of substituted oxazoles. beilstein-journals.org
Table 2: Examples of Suzuki-Miyaura Coupling for the Synthesis of Substituted Oxazoles
| Oxazole Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| 4-Bromo-5-substituted oxazoles | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ or K₂CO₃ | 4,5-Disubstituted oxazoles |
| Oxazol-4-ylboronates | Aryl halides | Palladium catalyst | Oxazole-containing biaryl compounds |
This table provides a general overview. Specific catalysts, bases, and solvents will vary depending on the substrates. researchgate.netbeilstein-journals.orgacs.org
Click Chemistry with Azidothis compound Derivatives
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a prominent tool for the rapid and efficient construction of complex molecules. While direct searches for "click chemistry with azidothis compound derivatives" did not yield specific results, the principles of click chemistry can be applied to appropriately functionalized oxazole-4-carboxylates.
The synthesis of azidothis compound would provide a versatile building block for click reactions. This could potentially be achieved by introducing an azidomethyl group at either the C-2 or C-5 position of the oxazole ring, following functionalization with a suitable leaving group. Once synthesized, this azido-functionalized oxazole could react with a wide variety of terminal alkynes to form 1,2,3-triazole-linked oxazole conjugates.
The broader field of 1,3-dipolar cycloaddition reactions, of which click chemistry is a prime example, has been utilized in the synthesis of various heterocyclic systems, including those involving oxazole-related structures. bohrium.comthieme-connect.comnih.gov For instance, 1,3-dipolar cycloaddition of nitrile oxides with alkenes and alkynes is a known method for constructing the 1,2-oxazole ring itself. beilstein-journals.org This highlights the potential for applying cycloaddition strategies to pre-formed oxazole-4-carboxylate systems for further molecular diversification.
Intramolecular Cyclization and Rearrangement Reactions
The structural framework of this compound and its analogues serves as a versatile scaffold for a variety of intramolecular cyclization and rearrangement reactions. These transformations are fundamental in generating complex fused heterocyclic systems and in the isomerization to other heterocyclic cores.
Smiles Rearrangement in Fused Heterocycle Synthesis
The Smiles rearrangement, a notable intramolecular nucleophilic aromatic substitution, has been effectively utilized in the synthesis of fused heterocyclic systems derived from oxazole carboxylates. A significant application involves the reaction of methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates with α-aminoazoles, such as 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines. growingscience.com
The reaction mechanism, as proposed in the literature, involves the initial formation of an intermediate which then undergoes the key Smiles rearrangement to form a more stable fused system. growingscience.comacs.org This rearrangement is a powerful tool in heterocyclic chemistry, enabling the formation of new C-N bonds under relatively mild conditions. acs.org
| Starting Material | Reagent | Product | Key Transformation | Reference |
| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-Pyrazol-5-amines / 1H-1,2,4-Triazol-5-amines, followed by Sodium Hydride | Annulated aip.orgnih.govoxazolo[5,4-d]pyrimidine derivatives | Smiles rearrangement with SO₂ extrusion and MeOH elimination | growingscience.com |
| Benzoxazole-2-thiol | Chloroacetyl chloride | N-substituted aminobenzoxazoles | Smiles rearrangement | acs.org |
Isoxazole-Azirine-Oxazole Isomerization
The isomerization of isoxazoles to oxazoles represents a classic and well-studied rearrangement in heterocyclic chemistry, often proceeding through a transient 2H-azirine intermediate. aip.orgnih.govacs.org This transformation can be initiated either thermally or photochemically and is a key pathway for synthesizing substituted oxazoles from isoxazole (B147169) precursors. aip.orgnih.gov
The generally accepted mechanism involves a ring contraction-ring expansion sequence. The initial step is the cleavage of the weak N-O bond in the isoxazole ring, which can lead to the formation of a vinylnitrene diradical. aip.org This reactive intermediate rapidly collapses to form a 2H-azirine. aip.org Subsequently, the strained three-membered azirine ring undergoes cleavage of the C-C single bond to generate a nitrile ylide. aip.org This nitrile ylide can then undergo a 1,5-electrocyclization to furnish the more stable oxazole ring. aip.org
Research has demonstrated that the reaction conditions can control the final product. For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines. nih.govacs.org These azirines can then be selectively isomerized. Under catalytic conditions (e.g., dioxane at 105 °C), they can rearrange back to form isoxazole-4-carboxylic esters. nih.govacs.org However, under non-catalytic thermolysis (e.g., o-dichlorobenzene at 170 °C), they isomerize to yield oxazole-4-carboxylates. nih.govacs.org Specifically, 4-formyl-5-methoxyisoxazoles have been shown to produce methyl oxazole-4-carboxylates under these conditions. nih.govacs.org
The nature of the substituents on the starting isoxazole core significantly influences the reaction pathways and outcomes. nih.govacs.org
| Starting Isoxazole | Conditions | Intermediate | Final Product | Reference |
| 4-Acyl-5-methoxyisoxazoles | Fe(II) catalyst, MeCN, 50 °C | 2-Acyl-2-(methoxycarbonyl)-2H-azirines | - | nih.govacs.org |
| 2-Acyl-2-(methoxycarbonyl)-2H-azirines | Dioxane, 105 °C (catalytic) | - | Isoxazole-4-carboxylic esters | nih.govacs.org |
| 2-Acyl-2-(methoxycarbonyl)-2H-azirines | o-Dichlorobenzene, 170 °C (thermolysis) | - | Oxazole-4-carboxylates | nih.govacs.org |
| 4-Formyl-5-methoxyisoxazoles | Dioxane, 105 °C, Fe(II) catalyst | - | Methyl oxazole-4-carboxylates | nih.govacs.org |
Theoretical and Computational Chemistry Studies
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricate reaction mechanisms, transition states, and energy landscapes of reactions involving this compound and its analogues.
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
DFT calculations have provided profound insights into the mechanistic details of the aforementioned rearrangement and isomerization reactions. For the isoxazole-azirine-oxazole isomerization, DFT studies have been employed to map out the potential energy surfaces and to understand the factors governing the reaction pathways. nih.govacs.orgnih.gov These calculations help to rationalize the experimental observations, such as why certain conditions favor the formation of oxazoles while others lead to isoxazoles. nih.govacs.org For instance, DFT can be used to compare the activation barriers for the different possible transformations of the 2H-azirine intermediate, thus predicting the most likely product under specific thermal or catalytic conditions. nih.gov
In the context of competitive heterocyclic rearrangements, DFT studies have been instrumental in dissecting complex reaction networks. For example, in the thermal rearrangement of 3-acylamino-5-methylisoxazoles, DFT calculations showed that the Boulton-Katritzky rearrangement to a 1,2,4-oxadiazole (B8745197) is a much more favored process than other potential pathways. nih.gov This computational insight was crucial for interpreting the experimental outcome as a cascade rearrangement. nih.gov
DFT calculations are also valuable for predicting the geometric and electronic structures of reactants, intermediates, and products. The B3LYP functional, often paired with basis sets like 6-31+G(d,p) or 6-311+G(d,p), is commonly used for these types of studies. nih.govacs.org These calculations can accurately predict parameters such as bond lengths and angles, which are essential for understanding the structural changes that occur during a reaction. acs.org
Investigation of Transition States and Energy Profiles
A key strength of computational chemistry is its ability to locate and characterize transition states (TS), which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction.
In the study of the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles, DFT calculations (at the B3LYP-D3/6-311+G(d,p) level) revealed that the transformation of the azirine ring proceeds through a high-energy nitrenoid-like transition state. nih.gov The calculated high relative Gibbs free energy for this transition state (38.3 kcal/mol) explained the need for harsh experimental conditions to overcome this activation barrier. nih.gov
For the photoisomerization of isoxazole to oxazole, theoretical studies have elucidated the roles of various electronic states. aip.org The process begins with the cleavage of the N-O bond to form a vinylnitrene, which then collapses to the 2H-azirine intermediate. aip.org The subsequent cleavage of the C-C bond in the azirine leads to a nitrile ylide. The barrier height for the isomerization of this ylide to the final oxazole product has been calculated to be approximately 10.0 kcal/mol. aip.org Furthermore, calculations have shown that the nitrile ylide is less stable than the 2H-azirine by about 6.1 kcal/mol, and that the final oxazole product is significantly more stable than the starting isoxazole by about 22.9 kcal/mol. aip.org These energy profiles provide a detailed thermodynamic and kinetic picture of the entire reaction sequence.
| Reaction/Process | Computational Method | Key Finding | Calculated Energy Value (kcal/mol) | Reference |
| Isomerization of 5-(2H-azirin-2-yl)oxazole | DFT B3LYP-D3/6-311+G(d,p) | High activation barrier via a nitrenoid-like transition state | ΔG‡ = 38.3 | nih.gov |
| Isoxazole-Oxazole Photoisomerization | CASPT2 | Relative energy of nitrile ylide intermediate to 2H-azirine | ΔE = +6.1 | aip.org |
| Isoxazole-Oxazole Photoisomerization | CASPT2 | Barrier height for nitrile ylide to oxazole isomerization | ΔE‡ ≈ 10.0 | aip.org |
| Isoxazole-Oxazole Photoisomerization | CASPT2 | Relative stability of oxazole compared to isoxazole | ΔE = -22.9 | aip.org |
Analysis of Electronic and Steric Factors in Reactivity
The reactivity of this compound and its analogues is intricately governed by a combination of electronic and steric factors. The inherent electronic nature of the oxazole ring, coupled with the influence of various substituents, dictates its susceptibility to different types of chemical transformations. Concurrently, the steric environment around the reactive centers plays a crucial role in determining the feasibility and regioselectivity of these reactions. This section delves into a detailed analysis of these interconnected factors, supported by research findings and quantitative data where available.
The oxazole ring is an electron-rich heterocyclic system, yet the distribution of electron density is not uniform. This makes it reactive towards both electrophiles and nucleophiles, with the outcome of a reaction often depending on the nature of the substituents present. researchgate.net Electron-donating groups (EDGs) increase the electron density of the ring, enhancing its reactivity towards electrophiles, while electron-withdrawing groups (EWGs) make the ring more susceptible to nucleophilic attack. researchgate.net
A quantitative illustration of electronic effects on the reactivity of the oxazole ring can be seen in the ozonolysis of various substituted oxazoles. The second-order rate constants for these reactions provide a clear measure of how different substituents modulate the reactivity of the C=C double bond within the oxazole ring towards ozone.
Table 1: Second-Order Rate Constants for the Ozonolysis of Substituted Oxazoles at pH 7
| Compound | Substituent at C2 | Substituent at C4 | Substituent at C5 | k (M⁻¹s⁻¹) |
|---|---|---|---|---|
| Oxazole | H | H | H | 9 x 10² |
| 2-Methyloxazole (B1590312) | CH₃ | H | H | 1 x 10⁴ |
| Oxazole-4-carboxamide (B1321646) | H | CONH₂ | H | 1 x 10² |
| 2-Methyl-4-oxazolecarboxamide | CH₃ | CONH₂ | H | 2 x 10³ |
This table is based on data from a study on the reaction of N,O- and N,S-azoles with ozone. nih.gov
The data in Table 1 clearly demonstrates that the electron-donating methyl group at the C2 position in 2-methyloxazole increases the rate constant by an order of magnitude compared to the unsubstituted oxazole. Conversely, the electron-withdrawing carboxamide group at the C4 position in oxazole-4-carboxamide decreases the reactivity. When both a methyl and a carboxamide group are present, their opposing electronic effects result in a reactivity that is intermediate between the two extremes. nih.gov
In the context of this compound analogues, the ester group at the C4 position is an electron-withdrawing group, which influences the regioselectivity of reactions such as palladium-catalyzed direct C-H arylation. Research has shown that in the direct arylation of ethyl oxazole-4-carboxylate, both C2 and C5 positions can be functionalized, and the selectivity is a delicate balance of electronic and steric factors. researchgate.net The control of this selectivity is crucial for the synthesis of specifically substituted oxazoles. researchgate.net
Steric hindrance is another critical factor that can influence both the rate and the regioselectivity of reactions involving this compound analogues. The size of the substituents on the oxazole ring, as well as the steric bulk of the incoming reagent, can dictate the accessibility of the reactive sites.
For instance, in the palladium-catalyzed C2- and C5-selective direct arylation of ethyl oxazole-4-carboxylate, the choice of phosphine ligand on the palladium catalyst plays a significant role in determining the regioselectivity, primarily due to steric effects. The use of bulky ligands can favor arylation at the less sterically hindered position. researchgate.net
A study on the amination of methyl 2-(chloromethyl)oxazole-4-carboxylate with various primary amines provides further insight into the interplay of electronic and steric effects of the nucleophile.
Table 2: Isolated Yields for the Amination of Methyl 2-(chloromethyl)oxazole-4-carboxylate
| Amine | Isolated Yield (%) |
|---|---|
| Pyridine-3-ylmethylamine | 40 |
| (S)-1-Phenylethylamine | 79 |
| 4-Methoxyaniline | 85 |
| (2-tert-Butoxycarbonyl)amine | 68 |
This table is based on data from a study on the synthesis of N-substituted azole-containing amino acids. acs.orgnih.gov
Furthermore, computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in dissecting the electronic and steric contributions to reactivity. For example, DFT calculations on this compound have provided insights into the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and partial charges at different positions of the oxazole ring. These calculations help in rationalizing the observed regioselectivity in reactions by identifying the most electron-rich or electron-poor sites, which are the likely points of electrophilic or nucleophilic attack, respectively.
Applications in Advanced Organic Synthesis and Building Block Chemistry
Methyl Oxazole-4-carboxylate as a Versatile Building Block
The reactivity of the oxazole (B20620) ring, combined with the functional handles of the methyl ester and potential substituents, allows for its strategic incorporation into larger molecular frameworks. Chemists utilize this compound as a reliable scaffold to introduce the oxazole moiety, which is a key structural motif in numerous natural products and pharmaceutically active compounds.
This compound and its derivatives serve as key intermediates in the construction of more elaborate heterocyclic systems. The oxazole ring can be synthesized through various methods, such as the cyclization of α,β-unsaturated carbonyl precursors or the oxidation of 3-oxazoline-4-carboxylate intermediates, which are themselves derived from aldehydes. organic-chemistry.org Once formed, the this compound unit can undergo further transformations.
Research has demonstrated its utility in creating fused and linked heterocyclic structures. For instance, derivatives like 2-aminomethyl-oxazole-4-carboxylic acid have been used to synthesize novel di- and tripeptide mimetics, including complex bicyclic systems like 2-(2′-aminomethyl-1′,3′-oxazol-4′-yl)-1,3-thiazole-4-carboxylic acid. psu.edu Furthermore, the strategic placement of reactive groups, such as a chloromethyl group at the 2-position, transforms the molecule into a building block for macrocyclization, as seen in the synthesis of oxazole-based macrocycles with potential anti-coronaviral activity. chemrxiv.orgnih.gov The ester group at the 4-position provides a convenient point for modification, such as hydrolysis to the corresponding carboxylic acid, enabling further coupling reactions. sci-hub.se
Table 1: Examples of Complex Heterocycles Derived from Oxazole-4-carboxylate Building Blocks
| Starting Building Block | Resulting Complex Heterocycle | Synthetic Approach | Reference |
|---|---|---|---|
| 2-(Chloromethyl)oxazole-4-carboxylic acid | Macrocyclic Thioethers | Solid-phase synthesis, intramolecular thioether formation | chemrxiv.org |
| Methyl 2-(1-(tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate | Oxazole-Thiazole Bis-heterocycles | Solution and solid-phase parallel synthesis | researchgate.net |
| 2-Aminomethyl-oxazole-4-carboxylic acid | 2-(2′-aminomethyloxazol-4′-yl)thiazole-4-carboxylic acid | Multi-step chemical synthesis | psu.edu |
The incorporation of the this compound core is a deliberate strategy to impart specific chemical and physical properties to target molecules. The oxazole ring is an important pharmacophore found in many biologically active natural products. organic-chemistry.orgmdpi.com Its presence can confer enhanced stability and specific electronic distributions to a molecule, facilitating crucial interactions with biological targets like proteins and nucleic acids. mdpi.com
One of the notable properties of molecules derived from this building block is fluorescence. Several 2,5-disubstituted oxazole-4-carboxylates have been synthesized and shown to possess high fluorescence quantum yields, making them excellent candidates for use as fluorescent probes. researchgate.netcaltech.edu These fluorescent oxazoles have been successfully incorporated into peptide chains, where they maintain their favorable photophysical properties, demonstrating their utility in labeling biomolecules. researchgate.net Beyond fluorescence, these building blocks are integral to the synthesis of molecules with significant therapeutic potential. For example, an oxazole building block was central to the development of novel macrocycles that act as inhibitors of the SARS-CoV-2 main protease. nih.gov
Role in Peptide and Peptidomimetic Chemistry
The structural rigidity and defined geometry of the oxazole ring make it an attractive surrogate for peptide bonds or amino acid side chains in the design of peptidomimetics. These modified peptides often exhibit improved stability against enzymatic degradation and can adopt specific conformations required for biological activity.
This compound derivatives are extensively used to create unnatural, heterocyclic amino acids. nih.govbeilstein-journals.orgresearchgate.net A well-established strategy involves synthesizing regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.govbeilstein-journals.orgnih.govbeilstein-journals.org These compounds are prepared by reacting β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride, yielding novel chiral and achiral amino acid-like building blocks. nih.govbeilstein-journals.org In these structures, the oxazole-4-carboxylate core is functionalized with a protected amino group (via a cyclic amine), effectively creating a non-proteinogenic amino acid that can be inserted into a peptide-like structure. nih.govbeilstein-journals.org The synthesis of tetrapeptides containing units like methyl 2-(aminomethyl)oxazole-4-carboxylate further illustrates the direct use of these motifs as amino acid mimetics in peptide chains. mdpi.com
The principles of solid-phase peptide synthesis (SPPS) have been successfully applied to incorporate oxazole-based amino acids into peptides. mdpi.comnih.govrsc.org Building blocks such as methyl 2-(1-(tert-butoxycarbonylamino)methyl)oxazole-4-carboxylate can be prepared and then, after selective deprotection, used in standard peptide coupling reactions on a solid support. researchgate.netmdpi.com
For example, a combinatorial library of oxazol-thiazole bis-heterocycles was synthesized using both solution-phase and solid-phase parallel synthesis approaches, highlighting the compatibility of these building blocks with SPPS methodologies. researchgate.net In another application, an oxazole-based cleavable linker was developed for use in SPPS. nih.gov This linker is stable under standard synthesis conditions but can be cleaved under specific oxidative conditions, allowing for the controlled release of peptides from a solid support or a conjugated cargo molecule. nih.gov This demonstrates the dual role of oxazole derivatives in SPPS: as both integral parts of the final peptide structure and as functional tools in the synthesis process.
Development of DNA-Encoded Chemical Libraries (DELs)
DNA-Encoded Libraries (DELs) represent a powerful technology for the discovery of small molecule ligands for protein targets. The synthesis of these vast libraries requires robust chemical reactions and building blocks that are compatible with the DNA tag. Heterocyclic amino acids and related compounds, including derivatives of this compound, have been identified as highly valuable building blocks for generating DELs. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org
The suitability of these oxazole derivatives stems from their ability to introduce structural diversity and rigidity into the library compounds. nih.govbeilstein-journals.org Research has shown that functionalized heterocycles, such as methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates, are designed specifically for their potential application in the generation of DNA-encoded chemical libraries. nih.govbeilstein-journals.orgresearchgate.netbeilstein-journals.org A practical application was demonstrated in the construction of a DEL containing approximately 580,000 non-peptidic macrocycles. chemrxiv.org The synthesis was performed on a solid support and initiated with 2-(chloromethyl)oxazole-4-carboxylic acid, a close derivative of the title compound. chemrxiv.org The conditions for subsequent chemical transformations, including cyclization, were shown to be compatible with the attached DNA barcode, validating the use of such oxazole building blocks in this cutting-edge drug discovery platform. chemrxiv.org
This compound Derivatives in DEL Construction
DNA-Encoded Library (DEL) technology has emerged as a powerful tool for identifying novel ligands for protein targets. The success of a DEL campaign relies heavily on the structural diversity and quality of the chemical building blocks used in its construction. Heterocyclic amino acids and related compounds are frequently used to build these libraries. beilstein-journals.org In this context, derivatives of this compound are employed as novel amino acid-like building blocks. beilstein-journals.orgnih.gov
Specifically, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, which incorporate saturated nitrogen heterocycles, have been synthesized for potential application as building blocks in the generation of DNA-encoded chemical libraries. beilstein-journals.orgnih.gov These compounds combine the rigid oxazole core with a carboxyl functional group and a protected amino group, mimicking the structure of amino acids and making them suitable for iterative peptide-like synthesis on a DNA scaffold. nih.govresearchgate.net For instance, the synthesis of methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, a nonchiral amino acid-like building block, has been achieved through the reaction of a β-enamino ketoester precursor with hydroxylamine hydrochloride. nih.gov Another related precursor, 2-(chloromethyl)oxazole-4-carboxylic acid, has also been utilized in DEL synthesis workflows, where it can undergo SN2 reactions to install further diversity. chemrxiv.org The incorporation of such rigid, functionalized heterocyclic building blocks expands the chemical space of the library beyond that of natural amino acids, increasing the probability of discovering unique and potent protein ligands. beilstein-journals.org
Discovery of Small Molecule Protein Ligands via DELs
The ultimate goal of constructing vast DNA-encoded libraries is the discovery of new small molecule protein ligands that can modulate the function of biological targets. beilstein-journals.orgresearchgate.net By incorporating building blocks like this compound derivatives, these libraries can be screened against a protein of interest to identify binding molecules. beilstein-journals.org Although a specific ligand discovered directly from a this compound-containing library is not detailed in the provided search results, the utility of this strategy is well-established. For example, a highly potent and specific inhibitor of p38α kinase, which contained a 3-amino-1-phenyl-1H-pyrazole-4-carboxylic acid residue, was successfully identified from a 12.6-million-member DEL. beilstein-journals.orgnih.gov This discovery highlights the power of using novel, functionalized heterocyclic building blocks in DELs to identify high-quality ligands for challenging protein targets. beilstein-journals.orgnih.gov The use of label-free microarray-based assay platforms is another high-throughput method for screening small molecule libraries to discover inhibitors of protein-protein interactions, such as the VEGF-KDR interaction. ucdavis.edu
Applications in Targeted Protein Degradation (PROTACs)
This compound as a Rigid Linker in PROTAC Development
The linker in a PROTAC is not merely a spacer but actively influences the molecule's physicochemical properties and its ability to induce a productive ternary complex between the target protein and the E3 ligase. nih.gov While flexible alkyl and polyethylene (B3416737) glycol (PEG) linkers have been common, there is a growing interest in more rigid and functionalized linkers to improve PROTAC performance. nih.govdiva-portal.org Rigid linkers can reduce the entropic penalty of forming the ternary complex and can help pre-organize the warhead and E3 ligase ligand in a favorable orientation for binding. nih.gov
The this compound scaffold is an attractive component for creating such rigid linkers. Its planar, aromatic nature introduces conformational restraint, which can be beneficial for molecular recognition within the ternary complex. nih.gov A specific derivative, 2-((4-(tert-Butoxycarbonyl)-1,4-diazepan-1-yl)methyl)oxazole-4-carboxylic acid, is commercially available and explicitly described as a rigid linker for PROTAC development. sigmaaldrich.com The use of rigid heterocyclic moieties like piperazine (B1678402) rings has also been shown to improve solubility, metabolic stability, and promote the formation of stable ternary complexes. acs.org
Impact on Ternary Complex Formation and Drug-like Properties
The formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase) is essential for efficient protein ubiquitination and subsequent degradation. acs.org The linker's structure directly impacts the stability and cooperativity of this complex. nih.gov A rigid linker, such as one derived from this compound, can orient the two binding ligands in a way that maximizes favorable protein-protein interactions within the ternary complex. nih.gov For example, the introduction of a rigid 1,4-substituted benzyl (B1604629) group into a PROTAC linker was shown to improve ternary complex cooperativity and stability through π-stacking interactions. nih.gov
Late-Stage Functionalization of Bioactive Molecules
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, biologically active molecule in the final steps of a synthesis. This approach allows for the rapid generation of analogs without re-synthesizing the entire molecule from scratch. The oxazole-4-carboxylate scaffold is a valuable tool for LSF.
A notable example is the direct C5-alkylation of oxazoles via a Pd(II)-catalyzed C-H bond activation. sci-hub.se This method allows for the introduction of alkyl groups at the C5-position of the oxazole ring, a modification that can significantly impact biological activity. sci-hub.se Research has demonstrated this transformation using methyl-2-phenyloxazole-4-carboxylate as a model substrate, coupling it with various alkylboronic acids. sci-hub.se This reaction is particularly attractive for the late-stage functionalization of oxazole-containing bioactive molecules and natural products. sci-hub.se
Table 1: Optimization of C5-Butylation of Methyl-2-phenyloxazole-4-carboxylate Data sourced from a study on Pd(II)-catalyzed C5-alkylation of oxazoles. sci-hub.se
Click to view interactive data table
| Entry | Catalyst | Additive | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | BQ | Toluene (B28343) | 21 |
| 2 | Pd(TFA)₂ | BQ | Toluene | 15 |
| 3 | PdCl₂ | BQ | Toluene | trace |
| 4 | Pd(OAc)₂ | DDQ | Toluene | 39 |
In addition to modifying an existing oxazole ring, another LSF approach involves the direct synthesis of the oxazole ring onto a complex molecule. A highly efficient method has been developed for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a triflylpyridinium reagent. acs.orgnih.gov This method demonstrates broad substrate scope and good functional group tolerance, making it suitable for the LSF of bioactive compounds. acs.orgnih.gov The versatility of this reaction was shown through its application to complex molecules such as estrone, lipoic acid, valproic acid, and probenecid, highlighting its utility in rapidly diversifying drug candidates. acs.orgnih.govthieme-connect.com
Pharmacological Research and Biological Activities of Methyl Oxazole 4 Carboxylate Analogues
Enzyme Inhibition and Receptor Modulation
The ability of methyl oxazole-4-carboxylate analogues to interact with various enzymes and cellular receptors is a cornerstone of their therapeutic potential. These interactions can lead to the inhibition of critical enzymatic pathways or the modulation of signal transduction cascades, influencing a variety of physiological processes.
Oxazole-containing compounds have been identified as inhibitors of several key enzymes. The general mechanism often involves the compound binding to the active site of an enzyme, which prevents the normal substrate from binding and inhibits the enzyme's catalytic activity.
Protease Inhibition: A family of synthetic oxazole-based macrocycles has been identified as active agents against SARS-CoV-2. These compounds target the main protease (Mpro), an enzyme crucial for the viral life cycle. The isopropyl triester analogue 13 demonstrated significant inhibition of SARS-CoV-2 Mpro with a half-maximal inhibitory concentration (IC50) of 2.58 µM. nih.gov
Acetylcholinesterase (AChE) Inhibition: Certain derivatives, such as Methyl benzo[d]oxazole-4-carboxylate (MBOX-4), have been identified as potential inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. smolecule.com
Ferroptosis Inhibition: Researchers have developed 5-methyl-oxazol-2-yl and oxazol-5-yl based compounds as inhibitors of ferroptosis, a form of iron-dependent programmed cell death. By modulating lipophilicity through different cycloalkyl rings, potent inhibitors were identified. For instance, an oxazole (B20620) analogue with a cyclobutyl ring (99 ) exhibited an IC50 value of 3.40 nM. acs.org
While oxazole derivatives are known to inhibit a range of enzymes, specific research directly identifying this compound analogues as RNA splicing inhibitors is not extensively documented in the reviewed literature.
Table 1: Enzyme Inhibition by this compound Analogues
| Compound/Analogue | Target Enzyme | Activity (IC₅₀) | Source |
|---|---|---|---|
| Isopropyl triester macrocycle 13 | SARS-CoV-2 Mpro | 2.58 µM | nih.gov |
| Oxazole analogue 99 | Ferroptosis Pathway | 3.40 nM | acs.org |
Amino-functionalized 1,2-oxazole derivatives are notable for their activity as neuroactive compounds, particularly interacting with receptors in the central nervous system (CNS). beilstein-journals.org Natural products like muscimol (B1676869) and ibotenic acid, which contain the 1,2-oxazole moiety, are active at γ-aminobutyric acid (GABA) and glutamate (B1630785) receptors, respectively. beilstein-journals.orgnih.govresearchgate.net
Synthetic analogues have been developed to mimic these effects. For example, (S)-AMPA is a nonproteinogenic α-amino acid with a 1,2-oxazole ring that acts as a specific agonist for the AMPA receptor, a subtype of glutamate receptor. beilstein-journals.orgnih.gov This demonstrates the potential of the oxazole scaffold in designing ligands that can modulate neurotransmitter signaling pathways. Furthermore, patent literature describes certain isoxazolyl ether derivatives as positive allosteric modulators of GABA A receptors containing the α5 subunit, which are primarily located in brain regions associated with various CNS disorders. google.com The development of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates has produced novel amino acid-like building blocks, further expanding the potential for creating compounds that interact with CNS receptors. beilstein-journals.orgnih.gov
Antimicrobial and Antifungal Properties
The search for novel antimicrobial and antifungal agents is a critical area of pharmaceutical research, and this compound analogues have emerged as promising candidates. nih.gov
Several studies have highlighted the antibacterial potential of this class of compounds.
A secondary metabolite, methyl-2-(2'-hydroxyphenyl)-2-oxazoline-4-carboxylate , was discovered from the bacterium Actinomadura sp. and was shown to possess anti-bacterial properties. nih.gov
Methyl benzo[d]oxazole-4-carboxylate (MBOX-4) has demonstrated antibacterial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. smolecule.com
Naturally occurring macrooxazoles isolated from the fungus Phoma macrostoma have also been investigated. Macrooxazole C showed moderate anti-proliferative activities. researchgate.net Other new macrooxazoles, such as compounds 2 and 3 , along with known macrocidins, were found to interfere with the biofilm formation of Staphylococcus aureus, with inhibition rates of 65% and 75% respectively at a concentration of 250 µg/mL. nih.govmdpi.com
Derivatives of 2-(aminomethyl)oxazole-4-carboxylic acid are also being explored for their antimicrobial effects, with research showing that structural modifications can enhance efficacy against various bacteria.
Table 2: Antibacterial Activity of this compound Analogues
| Compound/Analogue | Target Organism | Activity | Source |
|---|---|---|---|
| Macrooxazole 2 | Staphylococcus aureus | 65% biofilm inhibition at 250 µg/mL | nih.govmdpi.com |
| Macrooxazole 3 | Staphylococcus aureus | 75% biofilm inhibition at 250 µg/mL | nih.govmdpi.com |
| Macrocidin 5 | Staphylococcus aureus | 79% biofilm inhibition at 250 µg/mL | nih.govmdpi.com |
A significant area of research for oxazole analogues is in the development of fungicides, particularly those that act as succinate (B1194679) dehydrogenase inhibitors (SDHi). SDHIs disrupt the fungal mitochondrial respiratory chain, leading to cell death. acs.org
A series of novel N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives were designed and synthesized as potential SDHi fungicides. acs.org Similarly, pyrazole-4-carboxamide derivatives containing an oxazole group have been investigated for their antifungal properties. Several of these compounds displayed moderate-to-excellent in vitro activity against fungi like Valsa mali, Sclerotinia sclerotiorum, Alternaria alternata, and Botrytis cinerea. researchgate.net For example, compound C14 showed excellent inhibitory activity against S. sclerotiorum with a half-maximal effective concentration (EC50) of 0.26 mg/L, which is superior to the commercial fungicide boscalid. researchgate.net Other isoxazole (B147169) derivatives have shown selective activity against Candida albicans. mdpi.com
Table 3: Antifungal Activity of Oxazole Carboxamide Analogues against S. sclerotiorum
| Compound | Activity (EC₅₀) | Source |
|---|---|---|
| C13 | 0.69 mg/L | researchgate.net |
| C14 | 0.26 mg/L | researchgate.net |
| C16 | 0.95 mg/L | researchgate.net |
Anticancer and Anti-inflammatory Potentials
The structural versatility of this compound analogues makes them promising scaffolds for the development of both anticancer and anti-inflammatory drugs. smolecule.comontosight.ai
Research into 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates has revealed significant anticancer potential. researchgate.netbioorganica.com.ua A series of these compounds were screened against 60 human cancer cell lines. Notably, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) showed a potent and broad range of cytotoxic activity. Its average GI50 (concentration for 50% growth inhibition), TGI (total growth inhibition), and LC50 (lethal concentration for 50% of cells) values were 5.37 µM, 12.9 µM, and 36 µM, respectively. researchgate.netbioorganica.com.ua Molecular docking studies suggested that this compound may interact with tubulin and cyclin-dependent kinase 2 (CDK2). researchgate.net Additionally, a mixture of naturally occurring macrooxazoles (2 and 4 ) exhibited weak cytotoxic activity against cancer cell lines with an IC50 of 23 µg/mL. nih.govmdpi.com
The anti-inflammatory properties of oxazole derivatives have also been explored. nih.gov Studies on some novel oxazole derivatives included docking studies against cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha converting enzyme (TACE), which showed good binding affinities. researchgate.net One compound in this study, designated N-A , was found to be highly effective in an in vivo carrageenan-induced paw edema model, displaying a reduction in inflammation comparable to the standard drug indomethacin. researchgate.net The use of intermediates like 2-Methyloxazole-4-carbohydrazide in the synthesis of anti-inflammatory agents further highlights the importance of this chemical class in this therapeutic area. chemimpex.com
Table 4: Anticancer Activity of Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15)
| Parameter | Average Concentration | Source |
|---|---|---|
| GI₅₀ (50% Growth Inhibition) | 5.37 µM | researchgate.netbioorganica.com.ua |
| TGI (Total Growth Inhibition) | 12.9 µM | researchgate.netbioorganica.com.ua |
This compound Derivatives as Antitumor Macrolides
The oxazole ring is a key structural feature in several naturally occurring macrolides that exhibit potent antitumor activity. mdpi.com The this compound moiety, in particular, is an integral part of complex structures that contribute to their cytotoxic and antiproliferative effects.
Research into the marine-derived macrolide Neopeltolide has identified the oxazole and methyl carbamate (B1207046) moieties in its side chain as crucial for its high antiproliferative activity. frontiersin.org Specifically, the C5 oxazole must be positioned axially on the tetrahydropyran (B127337) ring to maintain this activity. frontiersin.org Other trioxazole-containing macrolides, such as ulapualides, kabiramides, and halichondramides, have demonstrated antifungal properties, with ulapualides also showing inhibition of L1020 leukemia cell proliferation. google.com Similarly, tantazoles, a family of related compounds, exhibit selective toxicity against solid tumors. google.com
Synthetic efforts have focused on creating analogues of these natural products. For instance, the synthesis of the central core and polyene fragments of the antitumor macrolide rhizoxin, which contains a 2,4-disubstituted oxazole ring, has been achieved efficiently. researchgate.net In other studies, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (compound 15) was synthesized and showed a broad range of potent cytotoxic activity against a panel of 60 human cancer cell lines, with an average GI50 value of 5.37 µM. bioorganica.com.uaresearchgate.netresearchgate.net Another derivative, 2-Phenyl-1,3-oxazole-4-carboxylic acid methyl ester containing a sulfonyl group, demonstrated high cytotoxicity against several leukemia and colon cancer cell lines. juniperpublishers.com
The following table summarizes the cytotoxic activity of selected this compound analogues.
| Compound/Class | Activity | Cell Lines | Source |
| Neopeltolide | High antiproliferative activity | Tumor cells | frontiersin.org |
| Ulapualides | Inhibition of cell proliferation | L1020 leukemia cells | google.com |
| Tantazoles | Selective toxicity | Solid tumors | google.com |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | GI50: 5.37 µM | 60 cancer cell lines | bioorganica.com.uaresearchgate.net |
| 2-Phenyl-1,3-oxazole-4-carboxylic acid methyl ester (with SO2-group) | High cytotoxicity | Leukemia (K-562, SR), Colon Cancer (SW-620) | juniperpublishers.com |
Modulation of Inflammatory Pathways
Analogues of this compound have been investigated for their anti-inflammatory properties, often acting through the modulation of key enzymatic pathways involved in the inflammatory response. The oxazole scaffold is recognized for its role in a variety of biological activities, including anti-inflammatory effects. mdpi.comnih.govresearchgate.net
Studies have shown that certain 4,5-diarylisoxazol-3-carboxylic acids can act as leukotriene synthesis inhibitors, which are potential anti-inflammatory drugs. nih.gov One derivative, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole, demonstrated significant inhibitory activity against both lipoxygenase (LOX) and cyclooxygenase-2 (COX-2), two key enzymes in inflammatory pathways. nih.gov Further research identified a trisubstituted oxazole derivative, MK-4409, as a potent and selective fatty acid amide hydrolase (FAAH) inhibitor with excellent efficacy in rodent models of inflammatory pain. nih.gov
The immunomodulatory effects of related isoxazole derivatives have also been documented. For example, 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides were found to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in human whole blood cell cultures. nih.govmdpi.com Similarly, some N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) demonstrated immunosuppressive effects on the proliferation of peripheral blood mononuclear cells (PBMCs). nih.gov These findings underscore the potential of the oxazole-4-carboxylate framework in developing new anti-inflammatory and immunomodulatory agents. researchgate.net
Antiviral and Antiparasitic Activities
In Vitro Activity Against Human Cytomegalovirus (HCMV)
Derivatives of 1,3-oxazole-4-carboxylate and 1,3-oxazole-4-carbonitrile have emerged as a promising class of compounds with significant in vitro activity against human cytomegalovirus (HCMV). researchgate.netlookchem.comzu.edu.ua Several studies have evaluated their efficacy against both laboratory strains and drug-resistant isolates of the virus.
In one study, ten 5-functionalized derivatives were synthesized and tested. lookchem.com Seven of these compounds showed substantially higher antiviral activity against the normal laboratory HCMV strain (AD-169) than the clinically used anti-HCMV agent, Ganciclovir. researchgate.netlookchem.com The most potent compounds exhibited a 50% effective concentration (EC50) of less than 0.05 µM, compared to 0.32 µM for Ganciclovir. lookchem.com
Furthermore, these derivatives were tested against a Ganciclovir-resistant HCMV isolate (GDGr K17). One compound, 5-((2-hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile, displayed very high potency with an EC50 < 0.05 µM and a high selectivity index (SI50) of 3125, making it significantly more effective than the standard drug Cidofovir in this assay. researchgate.netlookchem.comresearchgate.net Another study confirmed the high apparent activity of several oxazole derivatives against the AD169 strain, with some compounds showing higher inhibitory activity than Ganciclovir in primary screenings. nih.gov
The table below details the in vitro anti-HCMV activity of representative 1,3-oxazole derivatives from a primary assay. lookchem.com
| Compound | R | X | EC50 (µM) vs. AD-169 | CC50 (µM) in HFF cells | SI50 |
| 1 | 4-ClC6H4 | OMe | < 0.05 | 4.89 | > 98 |
| 2 | 4-MeC6H4 | OMe | < 0.05 | 11.23 | > 225 |
| 3 | 4-MeOC6H4 | OMe | < 0.05 | 4.70 | > 94 |
| 4 | 4-ClC6H4 | OEt | 0.08 | 10.15 | 127 |
| 5 | 4-MeC6H4 | CN | < 0.05 | 10.32 | > 206 |
| 6 | 4-MeOC6H4 | CN | < 0.05 | > 150 | > 3000 |
| 7 | 4-BrC6H4 | CN | < 0.05 | 11.27 | > 225 |
| 8 | 4-CF3C6H4 | CN | < 0.05 | 5.39 | > 108 |
| 9 | 2-Naphthyl | CN | 0.13 | > 150 | > 1154 |
| 10 | 4-FC6H4 | CN | 0.05 | > 150 | > 3000 |
| Ganciclovir | - | - | 0.32 | > 150 | > 469 |
| Cidofovir | - | - | 0.10 | > 30 | < 4 |
EC50: 50% effective concentration for reducing viral replication. CC50: 50% cytotoxic concentration for host cells (Human Foreskin Fibroblast). SI50: Selectivity Index (CC50/EC50).
Activity Against Other Viral and Parasitic Pathogens
The therapeutic potential of this compound analogues extends beyond HCMV to other viral and parasitic diseases. The structural diversity of oxazole-containing compounds allows them to interact with various biological targets in different pathogens.
In the realm of antiviral research, the natural product thiangazole, which features an oxazole ring, was identified as a novel inhibitor of the Human Immunodeficiency Virus-1 (HIV-1). google.com This discovery highlighted the potential of oxazole scaffolds in developing antiretroviral agents.
Regarding antiparasitic activities, synthetic bengazole analogues incorporating a this compound core have been evaluated. scielo.org.mx A preliminary in vitro screening of these bis-heterocycles showed an effect on the L4 larvae of Nippostrongylus brasiliensis, suggesting potential as anthelmintic agents. scielo.org.mx Additionally, other oxazole derivatives have been identified with antiparasitic action against different organisms. tandfonline.com For instance, modified peptides of cyanobacterial origin that contain a 2-(1-amino-2-methylpropyl)-1,3-oxazole-4-carboxylic acid unit have demonstrated antiplasmodial properties. nih.gov
Neuroactive and Immunosuppressive Compounds
Studies on Central Nervous System (CNS) Activity
Derivatives of oxazole-4-carboxylate are subjects of research for their potential activity within the central nervous system (CNS). This interest is partly based on naturally occurring amino-functionalized 1,2-oxazole derivatives that are known to be neuroactive. nih.govbeilstein-journals.orgbeilstein-journals.org For example, the fungal natural products muscimol and ibotenic acid are active on the γ-aminobutyric acid (GABA) and glutamate receptors of the CNS, respectively. nih.govbeilstein-journals.orgbeilstein-journals.org
Synthetic oxazole derivatives have also been developed as agonists for excitatory amino acid receptors. beilstein-journals.orgbeilstein-journals.org More recent research has explored oxazole-based compounds as ferroptosis inhibitors to treat CNS diseases. nih.gov A series of compounds built on a 5-methyl-oxazol-2-yl scaffold were synthesized and tested for their ability to inhibit ferroptosis, a form of regulated cell death implicated in several neurodegenerative disorders. Many of these derivatives proved to be potent ferroptosis inhibitors, with some demonstrating IC50 values below 10 nM. nih.gov The presence of a piperazine (B1678402) ring connected to a pyridine (B92270) ring in some oxazole structures may also suggest potential neuroactive properties due to the known interaction of similar structures with neurotransmitter systems. ontosight.ai This line of inquiry suggests that this compound analogues could serve as templates for developing novel therapeutics for a range of CNS disorders. researchgate.net
Modulation of Immune Responses and Cell Proliferation
Analogues of this compound, particularly those belonging to the closely related isoxazole class, have demonstrated significant immunomodulatory and antiproliferative activities. Research has shown that derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid can exert both immunosuppressive and immunostimulatory effects, often dependent on their specific substitutions. mdpi.comsemanticscholar.org
A series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (compounds MM1–MM10) were synthesized and found to inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs) to varying degrees. mdpi.comsemanticscholar.org Among these, the compound 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) was identified as having the strongest antiproliferative effect without significant toxicity to a reference cell line. mdpi.comsemanticscholar.org Further investigation revealed that MM3 also inhibits the production of lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) in human whole blood cell cultures. mdpi.comsemanticscholar.org The mechanism for its immunosuppressive action appears to be linked to the induction of apoptosis, as evidenced by increased expression of caspases, Fas, and NF-κB1 in Jurkat cells. mdpi.comsemanticscholar.org
Other studies have highlighted compounds like 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide (MO5), which was found to inhibit the humoral immune response in vitro, suppress PHA-induced PBMC proliferation, and reduce TNF-α production. nih.govmdpi.com In animal models, MO5 stimulated the inductive phase of the delayed-type hypersensitivity (DTH) response but inhibited its eliciting phase. nih.govmdpi.com Similarly, the compound HWA-486 (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) was shown to prevent the development of adjuvant-induced arthritis in rats and suppress the proliferation of lymphocytes from these animals. nih.gov These findings underscore the potential of the oxazole/isoxazole-4-carboxylate scaffold in developing agents that can modulate immune cell activity and proliferation. mdpi.comnih.gov
Table 1: Antiproliferative Activity of Selected Isoxazole Derivatives This table is interactive. You can sort and filter the data.
| Compound | Structure | Key Findings | References |
|---|---|---|---|
| MM3 | 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | Strongest antiproliferative activity in its series; Inhibits LPS-induced TNF-α production; Induces apoptosis via caspases, Fas, and NF-κB1. | mdpi.comsemanticscholar.org |
| MO5 | 5-amino-3-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide | Inhibits humoral immune response in vitro; Inhibits PHA-induced PBMC proliferation and TNF-α production. | nih.govmdpi.com |
| HWA-486 | 5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | Suppressed mitogen-elicited proliferation of lymphocytes in a rat model of adjuvant arthritis. | nih.gov |
Other Therapeutic Explorations
The versatile structure of the oxazole ring has prompted its investigation in a wide range of therapeutic areas beyond immunomodulation. d-nb.infonih.gov
Antidiabetic and Antiobesity Research
The oxazole scaffold is a component of several molecules investigated for metabolic disorders. d-nb.infonih.gov In antidiabetic research, a novel isoxazole derivative, identified as C45, demonstrated potent effects on glucose metabolism. researchgate.net In insulin-resistant HepG2 cells, C45 improved glucose consumption with a half-maximal effective concentration (EC50) of just 0.8 nM. researchgate.net Mechanistic studies showed that C45 significantly enhanced the phosphorylation of AMP-activated protein kinase (AMPK) while reducing the levels of key gluconeogenesis enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase). researchgate.net This suggests its potential antidiabetic action is mediated through the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.net
In the realm of antiobesity research, derivatives have been designed as enteropeptidase inhibitors. One study focused on developing phenylisoxazoline analogues, which led to the identification of potent inhibitors. acs.org Specifically, compound (S)-5b, a dihydrobenzofuran analogue, and compound 6b, a phenylisoxazoline derivative, exhibited potent anti-obesity effects in diet-induced obese rats, despite having low systemic exposure after oral administration. acs.org
Table 2: Activity of Oxazole/Isoxazole Analogues in Metabolic Research This table is interactive. You can sort and filter the data.
| Compound | Target/Assay | Key Result | Therapeutic Area | References |
|---|---|---|---|---|
| C45 | Glucose Consumption (IR-HepG2 cells) | EC50 = 0.8 nM | Antidiabetic | researchgate.net |
| (S)-5b | Human Enteropeptidase Inhibition | IC50 = 68 nM | Antiobesity | acs.org |
| 6b | Human Enteropeptidase Inhibition | Potent inhibitory activity | Antiobesity | acs.org |
Antitubercular and Anthelmintic Studies
The oxazole nucleus has been incorporated into compounds screened for activity against various pathogens. d-nb.info A series of substituted 4-(2,6-dichlorobenzyloxy)phenyl oxazole derivatives were synthesized and evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.gov While related thiazole (B1198619) derivatives in the same study showed more potent activity, the investigation of the oxazole scaffold highlights its relevance in the search for new antitubercular agents. nih.gov
Furthermore, benzoxazole (B165842) derivatives have been explored for their anthelmintic properties. innovareacademics.in For instance, novel dichloro-substituted benzoxazole-triazolo-thione derivatives have been synthesized and studied for their activity against parasitic worms. innovareacademics.in
Antioxidative Properties
Several classes of oxazole-4-carboxylate analogues have been reported to possess antioxidant capabilities. Benzoxazole derivatives, such as methyl 2-(2-hydroxyphenyl)-1,3-benzoxazole-4-carboxylate, have been noted for their antioxidant activities, which could be beneficial in conditions associated with oxidative stress. ontosight.ai
More specific studies have quantified these effects. A series of 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives were synthesized and showed potent antioxidant activity when compared to standards like BHA and BHT. researchgate.net In another study, hydroxycinnamic acid amides of 2-aminomethyl-oxazole-4-carboxylic acid methyl ester were evaluated for their radical scavenging ability using the DPPH (1,1-diphenyl-2-picrylhydrazyl) test. researchgate.net Among the derivatives tested, the sinapic acid amide demonstrated the highest DPPH scavenging activity. researchgate.net Additionally, certain 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives have been evaluated for their ability to inhibit lipid peroxidation. turkjps.org The compound designated E3 was the most active in this assay, showing superior inhibition of microsomal EROD activity compared to the specific inhibitor caffeine. turkjps.org
Table 3: DPPH Radical Scavenging Activity of Hydroxycinnamic Acid Amides This table is interactive. You can sort and filter the data.
| Compound | DPPH Scavenging Activity (%) | References |
|---|---|---|
| Sinapic acid amide of 2-aminomethyl-oxazole-4-carboxylic acid methyl ester | Highest activity in the tested series | researchgate.net |
| Ferulic acid amide of 2-aminomethyl-oxazole-4-carboxylic acid methyl ester | Moderate activity | researchgate.net |
Modulation of Amyloid-β (Aβ) Aggregation
The aggregation of peptides like amyloid-β (Aβ) is a key pathological event in neurodegenerative diseases. nih.govnih.gov The oxazole scaffold has been investigated for its ability to interfere with such processes. Specifically, oxazole derivatives bearing a carboxyl group at the C(4) position have been synthesized and evaluated as inhibitors of transthyretin (TTR) amyloid fibril formation, a process implicated in certain types of amyloidosis. researchgate.net
Research has shown that substitutions on the oxazole ring are critical for this inhibitory activity. researchgate.net Placing aryl groups at the C(2) position of the oxazole ring, such as a 3,5-dichlorophenyl substituent, was found to significantly reduce TTR amyloidogenesis. researchgate.net The efficacy of these inhibitors could be further enhanced by introducing an ethyl, propyl, or trifluoromethyl (CF3) group at the C(5) position of the oxazole ring. researchgate.net While this research focuses on TTR rather than Aβ directly, the inhibition of amyloid fibril formation demonstrates the potential of the oxazole-4-carboxylate scaffold in developing modulators of protein aggregation relevant to neurodegenerative disorders. researchgate.net
Table 4: Key Structural Features of Oxazole-4-Carboxylate Analogues as TTR Amyloidogenesis Inhibitors This table is interactive. You can sort and filter the data.
| Position on Oxazole Ring | Effective Substituent | Effect | References |
|---|---|---|---|
| C(2) | 3,5-dichlorophenyl | Significantly reduced amyloidogenesis | researchgate.net |
| C(5) | Ethyl, Propyl, or CF3 | Enhanced inhibitory efficacy | researchgate.net |
Structure Activity Relationship Sar Studies and Rational Design Principles
Elucidation of Pharmacophores and Active Sites
The oxazole (B20620) ring, a five-membered heterocycle containing nitrogen and oxygen, is a versatile scaffold that can engage with various enzymes and receptors through non-covalent interactions such as hydrogen bonding, and van der Waals forces. semanticscholar.orgtandfonline.com The pharmacophore of a molecule encompasses the essential structural features required for its biological activity. For methyl oxazole-4-carboxylate derivatives, the key pharmacophoric elements generally include the oxazole core, the methyl ester at the C4 position, and various substituents at the C2 and C5 positions. nih.govnih.gov
Correlation Between Molecular Structure and Biological Efficacy
The biological activity of this compound derivatives is intricately linked to their molecular structure. Modifications at various positions of the oxazole ring and the ester group can lead to significant changes in potency and selectivity.
Influence of Substituents on Oxazole Ring and Ester Moiety
The nature and position of substituents on the oxazole ring and the ester moiety are primary determinants of biological activity.
Substituents on the Oxazole Ring:
C2 Position: Substitution at the C2 position with aryl groups is a common strategy in the design of biologically active oxazole derivatives. The nature of the substituent on the aryl ring can significantly impact activity. For example, in a series of antituberculosis agents, the presence of a 4-methoxyphenyl (B3050149) group at the C2 position of a benzyl (B1604629) oxazole-4-carboxylate resulted in moderate activity. nih.gov
C5 Position: The C5 position of the oxazole ring is another key site for modification. In studies on antiviral agents against human cytomegalovirus (HCMV), functionalization at the C5 position of 1,3-oxazole-4-carboxylates led to compounds with potent antiviral activity. researchgate.net For instance, a derivative with a 5-((2-hydroxyethyl)(methyl)amino) group showed significant potency. researchgate.net Furthermore, the introduction of a sulfonyl group at the C5 position has been explored for anticancer activity. researchgate.netresearchgate.net
The Ester Moiety:
The ester group at the C4 position is not merely a passive component. While often a methyl or ethyl ester, modifications to this group can influence activity. In antituberculosis agents, benzyl esters were found to be more potent than their corresponding carboxylic acids, suggesting that the ester moiety plays a role in cell penetration or target interaction. nih.gov The conversion of the ester to an amide is another common modification that can alter the compound's biological profile. ijrps.com
The following table summarizes the influence of various substituents on the biological activity of this compound derivatives based on reported research findings.
| Compound/Series | C2-Substituent | C5-Substituent | Ester Moiety | Biological Activity | Reference |
| Benzyl oxazole-4-carboxylate analog | 4-Methoxyphenyl | H | Benzyl | Antitubercular (Moderate) | nih.gov |
| 1,3-Oxazole-4-carboxylate derivative | 4-Methylphenyl | (2-hydroxyethyl)(methyl)amino | - | Antiviral (HCMV) (Potent) | researchgate.net |
| 5-Sulfonyl-1,3-oxazole-4-carboxylate | Phenyl | Benzylsulfonyl | Methyl | Anticancer (Broad-spectrum) | researchgate.netresearchgate.net |
| Thiazole-oxazole tandem derivative | Thiazole-containing moiety | Methyl | Methyl | RNA Splicing Inhibition (Potent) | sioc-journal.cn |
| Dioxane-carboxylic acid derivative | 4-Methylphenyl | H (via methoxy (B1213986) linker) | Modified to dioxane-carboxylic acid | PPARα/γ dual agonist | nih.gov |
Impact of Stereochemistry on Biological Activity
Stereochemistry can play a profound role in the biological activity of this compound derivatives, particularly when chiral centers are present in the substituents. The spatial arrangement of atoms can dictate the molecule's ability to fit into a specific binding site on a biological target.
For example, in the development of antituberculosis agents based on mycobactin (B74219) analogs, the stereochemistry of a methyl group in a linker region was critical. The (S)-configuration led to growth inhibition of Mycobacterium tuberculosis, while the (R)-configuration promoted growth. nih.gov Although this example is from a related class of compounds, it highlights the general principle that stereoisomers can have dramatically different, and even opposing, biological effects. This underscores the importance of controlling stereochemistry during the synthesis and evaluation of new therapeutic agents based on the this compound scaffold.
Computational Approaches in SAR
Computational methods are invaluable tools in modern drug discovery, providing insights into SAR at a molecular level and guiding the rational design of new compounds.
Molecular Docking Simulations for Target Interaction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This allows for the visualization of binding modes and the identification of key interactions that contribute to biological activity.
Molecular docking studies have been successfully employed to understand the interactions of this compound derivatives with their biological targets.
For instance, in the study of 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate as an anticancer agent, molecular docking was used to investigate its interaction with tubulin and cyclin-dependent kinase 2 (CDK2). researchgate.netresearchgate.net The docking results suggested that the compound could bind to the colchicine (B1669291) binding site of tubulin and the ATP-binding site of CDK2, providing a plausible mechanism for its observed cytotoxic effects. researchgate.net
Similarly, in the discovery of oxazole-based macrocycles as anti-coronaviral agents targeting the SARS-CoV-2 main protease (Mpro), docking studies were instrumental. The simulations showed that the compounds preferentially docked into the active site of the enzyme, forming key interactions that could explain their inhibitory activity. nih.gov
The following table provides examples of molecular docking studies performed on this compound derivatives and their analogs.
| Compound/Analog | Target Enzyme/Receptor | Predicted Binding Site | Key Interactions | Biological Implication | Reference |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Tubulin | Colchicine binding site | - | Anticancer activity | researchgate.netresearchgate.net |
| Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate | Cyclin-dependent kinase 2 (CDK2) | ATP-binding site | - | Anticancer activity | researchgate.netresearchgate.net |
| Oxazole-based macrocycle | SARS-CoV-2 Main Protease (Mpro) | Active site | - | Antiviral activity | nih.gov |
These computational insights, combined with experimental data, provide a powerful platform for the iterative process of drug design, allowing for the optimization of lead compounds to achieve enhanced potency and selectivity.
Transcriptome Analysis in Conjunction with SAR
The integration of transcriptome analysis with traditional Structure-Activity Relationship (SAR) studies provides a powerful, holistic approach to understanding the biological effects of chemical compounds. While SAR elucidates how specific structural modifications influence the activity of a molecule against a particular target, transcriptomics reveals the broader, downstream consequences of this interaction on a cellular level by profiling changes in gene expression. frontiersin.org This combined methodology allows researchers not only to identify potent and selective compounds but also to understand their mechanisms of action, potential off-target effects, and the cellular pathways they modulate. frontiersin.orgbohrium.com
In the development of novel fungicides and bactericides based on the oxazole scaffold, this dual approach has proven particularly insightful. For instance, in a study focused on developing new antibacterial agents for rice diseases, a series of sulfone derivatives containing an oxazole moiety were synthesized and evaluated. bohrium.com Through SAR, compound F10 was identified as having the most potent antibacterial properties against Xanthomonas oryzae pv. oryzicola (Xoc). bohrium.com To move beyond this initial finding and understand its functional impact, transcriptome analysis was performed on rice treated with F10. The analysis revealed significant differential gene expression, particularly in genes related to plant-pathogen interaction pathways and hormone signal transduction. bohrium.com This indicated that F10's efficacy was not only due to its direct antibacterial action but also its ability to trigger the plant's own defense mechanisms. bohrium.com
Similarly, research into N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors for fungicidal candidates combined SAR with transcriptomics. acs.org After SAR studies identified the most active compounds, a representative compound, C7 , was selected for transcriptome analysis to clarify its mode of action in Magnaporthe grisea. The results showed that C7 significantly interfered with energy metabolism by inhibiting SDH activity, which in turn disrupted cellular sugar metabolism processes within the fungus. acs.org This genomic-level confirmation provided a clear mechanistic basis for the observed antifungal activity, validating the SAR findings and confirming the intended molecular target.
The synergy between SAR and transcriptome analysis offers a significant advantage in drug discovery and agrochemical development. It bridges the gap between molecular potency and biological function, enabling a more informed selection and optimization of lead compounds.
Table 1: Examples of Transcriptome Analysis in Conjunction with SAR for Oxazole Derivatives
| Compound/Series | Organism | SAR-Identified Activity | Key Transcriptome Findings | Reference |
|---|---|---|---|---|
| F10 (Oxazole-containing sulfone derivative) | Rice (Oryza sativa) / Xoc | Potent antibacterial activity against Xoc. | Upregulation of genes related to plant-pathogen interaction and hormone signal transduction in rice. | bohrium.com |
| C7 (N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide) | Magnaporthe grisea | Potent fungicidal activity. | Interference with energy metabolism via SDH inhibition; disruption of cellular sugar metabolism. | acs.org |
| bohrium.comacs.orgoxazole derivatives | Lymphoma cell lines | Antitumor activity. | Data suggests an anti-tubulin mechanism of action. | researchgate.net |
Design Principles for Enhanced Selectivity and Potency
The rational design of oxazole-4-carboxylate derivatives to enhance potency and selectivity is a cornerstone of modern medicinal chemistry, moving beyond random screening to targeted molecular modification. ufrj.br Key principles guiding this process include bioisosterism, structure-based design targeting specific molecular interactions, and modification of the core scaffold to optimize physicochemical properties. rsc.orgacs.org
Bioisosterism is a frequently used strategy where one functional group is replaced by another with similar steric and electronic properties to improve activity, selectivity, or metabolic stability. ufrj.br In the context of oxazole derivatives, the oxazole ring itself can be considered a bioisostere of other five-membered heterocycles like thiazole (B1198619), furan, or imidazole. rsc.org SAR studies on anticancer agents have demonstrated this principle effectively. In one study, the replacement of a central thiazole ring with other heterocycles was explored. acs.org While pyridine (B92270), furan, and thiophene (B33073) were successful replacements that maintained or improved potency, the introduction of an oxazole ring also maintained significant activity, demonstrating its utility as a viable bioisosteric core. acs.org
Structure-based design leverages detailed knowledge of the target's three-dimensional structure to create compounds that fit precisely into the binding site and form optimal interactions. A powerful example comes from the optimization of α-ketoheterocycle inhibitors of fatty acid amide hydrolase (FAAH). acs.org Researchers systematically synthesized and evaluated a series of inhibitors, including oxazole-based compounds. A key finding was that introducing an additional heteroatom at the 4-position of the oxazole ring (e.g., creating an oxadiazole) substantially increased inhibitory activity. This enhancement was attributed to the reduction of a destabilizing steric interaction at the FAAH active site. acs.org This work also highlighted that adding substituents to the heterocycle could be used to enhance selectivity by disrupting binding to off-target enzymes while simultaneously improving affinity for FAAH. acs.org
Another powerful application of this principle is seen in the development of selective inhibitors for human carbonic anhydrase IV (hCA IV). doi.org Starting with a potent but non-selective lead compound, researchers used in silico docking to analyze its binding mode. This analysis revealed a unique hydrophilic pocket in the hCA IV isoform. Guided by this structural insight, a second generation of compounds was designed with carboxamide linkers engineered to form specific hydrogen bonds and salt bridges within this pocket. The result was a dramatic improvement in both potency, achieving subnanomolar inhibition, and selectivity for the target enzyme. doi.org These rational modifications, aimed at exploiting unique features of the target's binding site, are a hallmark of modern drug design. acs.org
By applying these principles—modifying the core heterocycle, altering substituents to optimize interactions, and using structural data to guide design—chemists can systematically refine this compound analogs into highly potent and selective agents.
Table 2: Application of Design Principles to Enhance Oxazole Derivatives
| Design Principle | Example Modification | Target/Application | Observed Outcome | Reference |
|---|---|---|---|---|
| Bioisosterism | Replacement of a thiazole ring with an oxazole ring in a multi-ring scaffold. | Anticancer (Tubulin polymerization) | Maintained potent activity in the nanomolar range. | acs.org |
| Structure-Based Design | Introduction of an additional heteroatom into the oxazole ring to form an oxadiazole. | FAAH Inhibition | Substantially increased inhibitory potency by reducing steric clash. | acs.org |
| Targeted Interactions | Addition of a carboxamide linker to an inhibitor scaffold to interact with a unique hydrophilic pocket. | Carbonic Anhydrase IV Inhibition | Drastically improved both potency (to subnanomolar levels) and selectivity. | doi.org |
| Scaffold Modification | Replacement of a carbonyl linker between aromatic rings with a cyanoimine linkage. | Anticancer | Showed promising activity comparable to the parent carbonyl compound. | acs.org |
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of methyl oxazole-4-carboxylate and its derivatives. Through the application of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (2D) NMR experiments, a comprehensive understanding of the molecular framework can be achieved.
The precise assignment of protons, carbons, and nitrogens within the this compound structure is fundamental for its characterization. NMR spectroscopy provides distinct chemical shifts (δ) and coupling constants (J) that are diagnostic for the specific electronic environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum of oxazole (B20620) derivatives provides key information. For instance, in derivatives of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate, the methoxycarbonyl group (COOMe) protons typically appear as a sharp singlet at approximately δ 3.85 ppm. beilstein-journals.org The proton on the oxazole ring (H-5) in methyl 2-substituted oxazole-4-carboxylates shows a characteristic singlet, for example at δ 8.17 ppm in methyl 2-(tetrahydro-2H-pyran-4-yl)oxazole-4-carboxylate. In a related derivative, methyl 5-(acetoxymethyl)oxazole-4-carboxylate, the oxazole proton (H-2) resonates at δ 7.87 ppm. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a detailed map of the carbon skeleton. In studies of methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, characteristic signals for the oxazole ring carbons are observed at approximately δ 108.3 (C-4), δ 150.2 (C-3), and δ 179.5 (C-5). beilstein-journals.orgnih.gov For methyl 5-(acetoxymethyl)oxazole-4-carboxylate, the carboxylate carbon appears around δ 161.35, while the oxazole ring carbons are found at δ 152.23 (C-5), δ 150.51 (C-2), and δ 129.54 (C-4). rsc.org These values are crucial for confirming the presence and substitution pattern of the oxazole ring.
¹⁵N NMR Spectroscopy: ¹⁵N NMR is a powerful tool for distinguishing between regioisomers, such as different substituted oxazoles. For a derivative, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, the nitrogen of the oxazole ring exhibits a resonance at approximately δ -3.1 ppm, which is distinct from other nitrogen signals in the molecule. beilstein-journals.org Isotopic labeling with ¹⁵N can further enhance the analysis. For a ¹⁵N-labeled derivative, the observation of specific ¹H,¹⁵N and ¹³C,¹⁵N coupling constants provides unequivocal proof of the ring structure. For example, a two-bond coupling constant (²JH,N) of around 14.4 Hz between the oxazole proton and the ring nitrogen is considered diagnostic. beilstein-journals.orgnih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted this compound Derivatives in CDCl₃
| Compound | Oxazole Proton (Position) | Methoxycarbonyl Protons | Oxazole Carbons (C2, C4, C5) | Methoxycarbonyl Carbon |
| Methyl 5-(acetoxymethyl)oxazole-4-carboxylate | 7.87 (s, H-2) | 3.93 (s) | 150.51, 129.54, 152.23 | 161.35 |
| Methyl 5-methyl-2-phenyloxazole-4-carboxylate | - | 3.95 (s) | 159.7, 126.2, 156.4 | 162.8 |
| Methyl 2-(tetrahydro-2H-pyran-4-yl)oxazole-4-carboxylate | 8.17 (s, H-5) | 3.90 (s) | - | - |
Data sourced from references rsc.orgamazonaws.com. Note: The exact chemical shifts can vary based on the solvent and specific substituents.
Two-dimensional NMR techniques are indispensable for establishing the connectivity between atoms within the this compound molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and linking different structural fragments. In the analysis of methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, HMBC spectra showed correlations from the oxazole methine proton (H-3) to the quaternary carbon at C-5. beilstein-journals.orgnih.gov Similarly, correlations can be observed between the methoxycarbonyl protons and the carboxylate carbon, confirming the ester functionality.
Correlation Spectroscopy (COSY): COSY experiments identify protons that are coupled to each other, typically through three bonds (³JH,H). While the parent this compound has isolated protons on the ring, COSY is crucial for analyzing substituted derivatives. For example, in macrooxazole C, a derivative with a vinyl group at C-5, COSY correlations were observed between the vinylic protons, confirming their connectivity. nih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space proximity of protons, which is vital for determining stereochemistry and conformation. For complex oxazole derivatives, NOESY can reveal the spatial relationship between substituents on the oxazole ring and adjacent groups. nih.gov For example, a NOESY correlation between protons on a substituent and a proton on the oxazole ring would indicate their proximity on the same face of the molecule.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for identifying and quantifying trace-level impurities.
High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This is an essential step in confirming the identity of a newly synthesized compound. For instance, the HRMS data for methyl 5-(acetoxymethyl)oxazole-4-carboxylate shows the calculated mass for the sodiated molecule [M+Na]⁺ as 222.03734, with the found mass being 222.03728, which is well within the acceptable error margin. rsc.org Similarly, for methyl 5-methyl-2-phenyloxazole-4-carboxylate, the calculated mass for the molecular ion [M]⁺ was 217.0742, and the found mass was 217.0739. amazonaws.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of tandem mass spectrometry. This technique is ideal for the detection and quantification of process-related impurities or degradation products in samples of this compound. A validated LC-MS/MS method would typically involve chromatographic separation on a C18 column followed by detection using multiple reaction monitoring (MRM). nih.gov In MRM mode, a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored, providing high specificity and sensitivity for impurity profiling even in complex matrices. nih.gov The development of such methods is crucial for quality control in research and manufacturing.
Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Representative this compound Derivatives
| Compound | Molecular Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) |
| Methyl 5-(acetoxymethyl)oxazole-4-carboxylate | C₈H₉NO₅ | [M+Na]⁺ | 222.03734 | 222.03728 |
| Ethyl 5-((1,3-dioxoisoindolin-2-yl)methyl)oxazole-4-carboxylate | C₁₅H₁₃N₂O₅ | [M+H]⁺ | 301.08080 | 301.08079 |
| Methyl 5-methyl-2-phenyloxazole-4-carboxylate | C₁₂H₁₁NO₃ | [M]⁺ | 217.0742 | 217.0739 |
Data sourced from references rsc.orgamazonaws.com.
X-ray Crystallography for Molecular Conformation and Crystal Packing
For example, the X-ray structure of (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate (B77799) reveals critical structural features. nih.gov The 1,2-oxazole ring is essentially planar, and the methoxycarbonyl group is coplanar with this ring, indicating a conjugated system. nih.gov The bond lengths within the oxazole ring are consistent with its aromatic character, for instance, the N2–C3 bond length is approximately 1.298 Å and the C4–C5 bond is about 1.351 Å. researchgate.net Analysis of the crystal packing shows how molecules arrange themselves in the solid state, often through intermolecular interactions like hydrogen bonding, which dictates the macroscopic properties of the crystalline material.
Applications in Agrochemical and Material Sciences
Agrochemical Development
The oxazole (B20620) motif is a key component in the development of modern agrochemicals. researchgate.net Derivatives of methyl oxazole-4-carboxylate serve as important intermediates in the synthesis of compounds aimed at protecting crops and enhancing agricultural productivity. lookchem.comcymitquimica.com
Derivatives of this compound are utilized as intermediates in the formulation of more effective crop protection products. chemimpex.comnetascientific.com The incorporation of the oxazole ring can improve the efficacy of active ingredients against various pests and diseases. netascientific.com For instance, compounds like 2-Methyloxazole-4-carbohydrazide, a derivative, are used in formulating agrochemicals to boost their performance. chemimpex.com The stability and specific reactivity of these compounds allow for their integration into complex agrochemical synthesis, contributing to the creation of products with enhanced activity. lookchem.com
The oxazole core is a recognized pharmacophore in the design of new fungicides and herbicides. Research has demonstrated the potential of oxazole carboxamides, derived from oxazole carboxylic acids, as potent herbicides. google.com A U.S. patent describes amides of 2,5-disubstituted oxazole-4-carboxylic acids with significant herbicidal activity at application rates as low as 1 kg per hectare. google.com
In the realm of fungicides, while not a direct derivative, the novel fungicide Metyltetraprole contains a tetrazolinone moiety attached to a substituted benzene (B151609) ring, which itself is linked to a pyrazole. sumitomo-chem.co.jp This highlights the broader trend of using heterocyclic compounds, including oxazole-like structures, to overcome resistance in fungal pathogens. sumitomo-chem.co.jp Research into weed management has also involved the synthesis of oxazole derivatives. For example, N-(cyclohexylmethyl)-4-methyl-oxazole-5-carboxamide was synthesized as part of a study to develop new chemical compounds for weed control. tennessee.edu
| Oxazole Derivative Example | Agrochemical Application Area | Key Finding/Use | Reference |
| Amides of 2,5-disubstituted oxazole-4-carboxylic acids | Herbicides | Demonstrated herbicidal activity against various plant species. | google.com |
| 2-Methyloxazole-4-carbohydrazide | Crop Protection | Used as an intermediate to enhance the efficacy of agrochemicals against pests and diseases. | chemimpex.comnetascientific.com |
| N-(cyclohexylmethyl)-4-methyl-oxazole-5-carboxamide | Herbicides (Research) | Synthesized for evaluation in weed management programs. | tennessee.edu |
Materials Science Applications
In the field of materials science, the this compound structure is explored for its optical and polymeric properties. The inherent characteristics of the oxazole ring contribute to the development of functional materials, including fluorescent dyes, sensors, and specialized polymers. researchgate.netchemimpex.com
Oxazole-4-carboxylate derivatives are promising candidates for the creation of fluorescent materials. researchgate.net Studies have shown that certain 2,5-disubstituted oxazole-4-carboxylates exhibit high fluorescence quantum yields and moderate sensitivity to solvent polarity, making them suitable for use as fluorescent probes. researchgate.net For example, Methyl 4-Methyl-2-phenyloxazole-5-carboxylate, a positional isomer, is specifically utilized in the synthesis of fluorescent dyes. Furthermore, brominated derivatives like Methyl 5-bromooxazole-4-carboxylate are employed in the development of chemical sensors, capitalizing on their unique chemical properties for detection applications. smolecule.com
| Oxazole Derivative | Application | Noteworthy Property | Reference |
| 2,5-Disubstituted oxazole-4-carboxylates | Fluorescent Probes | High fluorescence quantum yields and solvent sensitivity. | researchgate.net |
| Methyl 4-Methyl-2-phenyloxazole-5-carboxylate | Fluorescent Dyes | Utilized as a precursor in dye synthesis. | |
| Methyl 5-bromooxazole-4-carboxylate | Chemical Sensors | Unique chemical properties suitable for sensor development. | smolecule.com |
The oxazole framework is also being investigated for its potential in polymer chemistry and the development of advanced coatings. chemimpex.com The ability of oxazole derivatives to act as ligands for transition metals is a key area of this exploration. For instance, oxazole-containing ligands have been used to synthesize vanadium catalysts that are active in ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. mdpi.com The substitution pattern on the oxazole ring in these ligands was found to significantly impact the catalyst's activity and the microstructure of the resulting polymers. mdpi.com This demonstrates the role of oxazole-based compounds in creating tailored polymers and advanced materials. Additionally, derivatives such as 2-Methyloxazole-4-carbohydrazide are being explored for creating new materials for coatings and polymers due to their distinct chemical properties. chemimpex.com
Future Perspectives and Emerging Research Directions
Unexplored Reactivity and Synthetic Pathways
While numerous methods exist for the synthesis of the oxazole (B20620) ring, the specific reactivity of methyl oxazole-4-carboxylate remains an area ripe for investigation. organic-chemistry.orgtandfonline.com Future research is anticipated to focus on several key areas:
Novel Cycloaddition Reactions: The oxazole ring can participate as a diene in Diels-Alder reactions, although this is often challenging. ijpsonline.com Future studies could explore the use of novel catalysts or reaction conditions to facilitate the participation of this compound in [4+2] and other cycloaddition reactions, providing access to complex polycyclic structures.
Late-Stage Functionalization: The development of C-H activation and functionalization techniques specific to the oxazole ring of this compound would be a significant breakthrough. researchgate.net This would allow for the direct introduction of various substituents at the C2 and C5 positions, bypassing the need for de novo synthesis and enabling the rapid generation of diverse compound libraries.
Photoredox and Electrochemical Methods: The application of photoredox and electrochemical catalysis in the synthesis and modification of oxazoles is a burgeoning field. organic-chemistry.org These methods offer mild and sustainable alternatives to traditional synthetic protocols and could unlock novel transformations of this compound, such as radical additions and cross-coupling reactions. organic-chemistry.org
| Synthetic Strategy | Potential Application for this compound |
| Novel Cycloaddition Reactions | Access to complex polycyclic and bridged heterocyclic systems. |
| Late-Stage C-H Functionalization | Rapid diversification of the core structure for structure-activity relationship studies. |
| Photoredox and Electrosynthesis | Development of greener and more efficient synthetic routes to novel derivatives. |
Integration of Artificial Intelligence and Machine Learning in Oxazole Research
Predictive Retrosynthesis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex derivatives of this compound. cas.org By analyzing vast databases of chemical reactions, these algorithms can identify non-obvious disconnections and suggest innovative synthetic strategies. digitellinc.com
De Novo Drug Design: Machine learning models can be trained on existing datasets of bioactive oxazole-containing molecules to generate novel chemical structures with desired pharmacological properties. astrazeneca.com These models can predict activity against specific biological targets, as well as ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby accelerating the drug discovery process. nih.gov
Reaction Optimization: AI algorithms can be employed to optimize reaction conditions for the synthesis and modification of this compound. sciencedaily.com By systematically exploring parameters such as catalyst, solvent, temperature, and reaction time, these tools can identify the optimal conditions for maximizing yield and minimizing byproducts. sciencedaily.com
Novel Therapeutic Targets for this compound Derivatives
The oxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. tandfonline.combenthamscience.com Derivatives of this compound are promising candidates for targeting a range of therapeutic areas:
Oncology: Oxazole derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization. benthamscience.com Future research could focus on designing this compound derivatives that selectively target novel cancer-related proteins, such as transcription factors and epigenetic modulators. benthamscience.com
Infectious Diseases: The oxazole moiety is found in natural products with antimicrobial and antiviral properties. mdpi.com By modifying the substituents on the this compound core, it may be possible to develop new agents that overcome drug resistance in bacteria, fungi, and viruses.
Neurodegenerative Diseases: Emerging evidence suggests that certain heterocyclic compounds can modulate pathways involved in neurodegeneration. Derivatives of this compound could be explored for their potential to inhibit protein aggregation, reduce oxidative stress, or modulate neuroinflammation, which are key pathological features of diseases like Alzheimer's and Parkinson's.
| Therapeutic Area | Potential Molecular Targets for Derivatives |
| Oncology | Protein kinases, STAT3, G-quadruplexes, DNA topoisomerase. benthamscience.com |
| Infectious Diseases | Bacterial DNA gyrase, viral proteases, fungal cell wall biosynthesis enzymes. mdpi.com |
| Neurodegenerative Diseases | Beta-secretase (BACE1), monoamine oxidase (MAO), glycogen (B147801) synthase kinase 3 beta (GSK-3β). |
Expansion into Supramolecular Chemistry and Nanomaterials
The unique electronic and structural features of the oxazole ring make this compound an attractive building block for the construction of functional supramolecular assemblies and nanomaterials. rsc.org
Self-Assembling Systems: The ability of the oxazole ring to participate in π-π stacking and hydrogen bonding interactions can be exploited to design self-assembling systems. rsc.org Derivatives of this compound could be engineered to form well-defined supramolecular structures such as gels, liquid crystals, and vesicles with potential applications in drug delivery and sensing.
Organic Electronics: Oxazole-containing polymers and small molecules have been investigated for their use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of this compound could be tuned through chemical modification to develop new materials for organic electronics.
Nanoparticle Functionalization: The carboxylate group of this compound can be used as an anchor to functionalize the surface of nanoparticles. nanomaterchem.com This could lead to the development of novel hybrid nanomaterials with tailored optical, electronic, or catalytic properties. nanomaterchem.com
Sustainable Production and Lifecycle Assessment
In an era of increasing environmental awareness, the development of sustainable and green chemical processes is paramount. ijpsonline.com Future research on this compound will likely emphasize the following:
Green Synthetic Routes: There is a continuous effort to develop more environmentally friendly methods for the synthesis of oxazoles. ijpsonline.com This includes the use of renewable starting materials, greener solvents (such as water or ionic liquids), and catalytic methods that minimize waste generation. ijpsonline.comresearchgate.net Microwave-assisted and flow chemistry approaches are also being explored to improve energy efficiency and reduce reaction times. ijpsonline.com
Lifecycle Assessment (LCA): A comprehensive lifecycle assessment of this compound and its derivatives would provide valuable insights into their environmental impact, from raw material extraction to end-of-life disposal. This analysis can help identify hotspots in the production process and guide the development of more sustainable alternatives.
Biodegradable Derivatives: For applications where environmental persistence is a concern, research could focus on designing biodegradable derivatives of this compound. This could involve incorporating labile functional groups that facilitate decomposition in the environment.
Q & A
Q. What are the common synthetic routes for methyl oxazole-4-carboxylate derivatives, and how can reaction conditions be optimized for yield improvement?
this compound derivatives are typically synthesized via cyclization reactions using bromopyruvate esters and substituted benzamides. For example, ethyl oxazole-4-carboxylate analogs are prepared by refluxing 4-methoxy benzamide with ethyl bromopyruvate in a toluene/dioxane solvent system, followed by purification via silica gel chromatography (yield: 50%) . Optimization strategies include adjusting solvent ratios (e.g., 1:1 toluene/dioxane), controlling reaction time (e.g., 24–72 hours), and using stoichiometric excess of bromopyruvate (3 equivalents) to drive the reaction to completion. Bromination at the oxazole C5 position can further modify the scaffold using N-bromosuccinimide (NBS) in dichloromethane, achieving yields up to 85% .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how do NMR and IR data aid in structural confirmation?
Key techniques include:
- FTIR : Identifies functional groups (e.g., ester C=O stretching at ~1700 cm⁻¹, oxazole ring vibrations at ~1600 cm⁻¹) .
- NMR : NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the range δ 6.8–8.2 ppm). NMR resolves carbonyl carbons (ester at ~165 ppm, oxazole carbons at ~150 ppm) .
- HRMS : Validates molecular formulas (e.g., [M+H] for CHNO: calcd. 236.0923, found 236.0935) . X-ray crystallography with SHELXL refinement provides absolute configuration and packing interactions, as demonstrated for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate .
Advanced Research Questions
Q. How does the choice of base and solvent influence the regioselectivity in direct C-H arylation of this compound, and what mechanistic insights support these observations?
Q. What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how can SHELX software address refinement issues?
Challenges include crystal twinning, weak diffraction, and disorder in flexible substituents (e.g., methoxy groups). SHELXL resolves these via:
- Charge flipping : For initial phase determination in structures with partial occupancy .
- Least-squares minimization : Refines positional and thermal parameters for heavy atoms (e.g., bromine) .
- TWIN/BASF commands : Corrects for twinning in low-symmetry space groups . For example, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate was refined to R = 0.045 using SHELXL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
